molecular formula C16H18FNO2S B1669872 DC260126 CAS No. 346692-04-4

DC260126

Cat. No.: B1669872
CAS No.: 346692-04-4
M. Wt: 307.4 g/mol
InChI Key: CNGHPXKWPGIDSK-UHFFFAOYSA-N
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Description

DC260126 is a free fatty acid receptor 1 (FFAR1/GPR40) antagonist that inhibits GPR40-mediated Ca2+ elevations stimulated by linoleic, oleic, palmitoleic, and lauric acid ( and 10006626, respectively) with IC50 values of 6.28, 5.96, 7.07, and 4.58 µM, respectively. At 10 mg/kg, it has been shown to inhibit glucose-stimulated insulin secretion, to reduce blood insulin levels, to improve insulin sensitivity, and to decrease the rate of pancreatic β-cell apoptosis in obese diabetic db/db mice.>DC-260126 is a FFA1 (GPR40) antagonist.

Properties

IUPAC Name

N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGHPXKWPGIDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346692-04-4
Record name 346692-04-4
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Foundational & Exploratory

The GPR40 Antagonist DC260126: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain free fatty acids (FFAs) on insulin secretion.[4] While acute activation of GPR40 by FFAs can potentiate glucose-stimulated insulin secretion (GSIS), chronic overstimulation in the context of elevated FFA levels, as seen in type 2 diabetes, is implicated in β-cell dysfunction, endoplasmic reticulum (ER) stress, and apoptosis.[2][4] this compound has been investigated as a tool to probe the function of GPR40 and as a potential therapeutic agent to protect pancreatic β-cells from the lipotoxic effects of chronic FFA exposure.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its impact on β-cell function and glucose homeostasis in preclinical models.

Core Mechanism of Action: GPR40 Antagonism

This compound functions as a direct antagonist of GPR40. Its primary mechanism involves competitively binding to the receptor, thereby preventing its activation by endogenous FFA ligands. This antagonism leads to the inhibition of downstream signaling cascades that are normally initiated by GPR40 activation.

Inhibition of Gαq-Mediated Signaling

GPR40 is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Upon activation by FFAs, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key signal for insulin granule exocytosis.

This compound effectively blocks this pathway by preventing the initial activation of GPR40. This has been demonstrated through its ability to dose-dependently inhibit FFA-induced intracellular Ca2+ elevation in GPR40-expressing cells.[1][3][5]

Modulation of Downstream Effectors

The antagonism of GPR40 by this compound also impacts other downstream signaling events, including:

  • GTP-loading: this compound has been shown to reduce the GTP-loading stimulated by linoleic acid in GPR40-CHO cells, indicating a direct inhibition of G protein activation.[1][5]

  • ERK1/2 Phosphorylation: The mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, is another downstream target of GPR40 activation. This compound has been demonstrated to decrease linoleic acid-stimulated ERK1/2 phosphorylation.[1][5]

This compound Mechanism of Action at the Cellular Level FFA Free Fatty Acids (e.g., Linoleic Acid) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits Gq Gαq GPR40->Gq Activates ERK ERK1/2 Phosphorylation GPR40->ERK Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Insulin_Secretion Glucose-Stimulated Insulin Secretion Ca_ER->Insulin_Secretion Potentiates

Caption: Signaling pathway of GPR40 antagonism by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Agonist Cell Line IC50 (µM) Reference
GPR40-mediated Ca²⁺ ElevationLinoleic AcidGPR40-CHO6.28 ± 1.14[5]
Oleic AcidGPR40-CHO5.96 ± 1.12[5]
Palmitoleic AcidGPR40-CHO7.07 ± 1.42[5]
Lauric AcidGPR40-CHO4.58 ± 1.14[5]
Table 1: In Vitro Inhibition of FFA-Induced Calcium Elevation by this compound.
Animal Model Treatment Duration Key Findings Reference
db/db mice10 mg/kg this compound (i.v.)21 days- Significantly inhibited GSIS- Reduced blood insulin levels- Improved insulin sensitivity- Reduced proinsulin/insulin ratio- Reduced apoptosis of pancreatic β-cells[4]
Obese Zucker rats6 mg/kg this compound (i.p.)8 weeks- Significantly decreased serum insulin levels- Improved insulin tolerance- Increased Akt phosphorylation in the liver- No significant effect on glucose tolerance, food intake, body weight, or blood lipids[6]
Table 2: In Vivo Efficacy of this compound in Preclinical Models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

Calcium Mobilization Assay Workflow start Start seed_cells Seed GPR40-CHO cells in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate with this compound or vehicle load_dye->pre_incubate add_agonist Add FFA agonist (e.g., Linoleic Acid) pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity (FlexStation or similar) add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Culture: GPR40-CHO cells are cultured in an appropriate medium and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer at 37°C.

  • Compound Incubation: After dye loading, the cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Agonist Stimulation: The plate is then placed in a fluorescence plate reader (e.g., FlexStation), and a baseline fluorescence is recorded. An FFA agonist (e.g., linoleic acid) is then added to the wells to stimulate the GPR40 receptor.

  • Data Acquisition and Analysis: Fluorescence intensity is monitored over time. The peak fluorescence response is used to calculate the percentage of inhibition by this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Protocol:

  • Cell Culture: MIN6 pancreatic β-cells are cultured in a suitable medium and seeded in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) to establish a basal insulin secretion rate.

  • Treatment: The pre-incubation buffer is replaced with KRBB containing low glucose, high glucose, or high glucose plus an FFA (e.g., palmitic acid) with or without this compound.

  • Sample Collection: After a defined incubation period, the supernatant is collected to measure secreted insulin.

  • Insulin Quantification: The concentration of insulin in the supernatant is determined using an ELISA kit. The results are often normalized to the total protein content of the cells in each well.

In Vivo Studies in db/db Mice

Protocol:

  • Animal Model: Male db/db mice, a model for type 2 diabetes, are used.

  • Treatment: Mice are treated daily with this compound (e.g., 10 mg/kg) or vehicle via intravenous injection for a period of 21 days.

  • Oral Glucose Tolerance Test (OGTT): After the treatment period, mice are fasted overnight and then administered an oral gavage of glucose. Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage.

  • Insulin Tolerance Test (ITT): In a separate test, fasted mice are injected intraperitoneally with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.

  • Serum Analysis: At the end of the study, blood is collected to measure serum levels of insulin, proinsulin, and other biochemical parameters using ELISA.

  • Pancreatic Tissue Analysis: Pancreata are harvested, fixed, and sectioned for immunohistochemical analysis of β-cell mass and apoptosis (e.g., TUNEL staining).

Conclusion

This compound is a potent and specific antagonist of GPR40. Its mechanism of action is centered on the inhibition of Gαq-mediated signaling pathways, leading to a reduction in FFA-stimulated intracellular calcium mobilization, GTP-loading, and ERK1/2 phosphorylation. In preclinical models of type 2 diabetes, this compound has demonstrated the ability to protect pancreatic β-cells from dysfunction and apoptosis induced by chronic exposure to high levels of FFAs. While it may not directly lower blood glucose, its protective effects on β-cells and its ability to improve insulin sensitivity by reducing hyperinsulinemia suggest that GPR40 antagonism could be a valuable therapeutic strategy for preserving β-cell function in the management of type 2 diabetes. The detailed experimental data and protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug discovery.

References

The Discovery and Development of DC260126: A GPR40 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DC260126, a small molecule antagonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 has emerged as a potential therapeutic target for type 2 diabetes due to its role in mediating the effects of free fatty acids (FFAs) on pancreatic β-cell function. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to offer an in-depth resource for researchers in the field of metabolic drug discovery.

Introduction to GPR40 and its Role in Metabolism

G-protein coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and plays a crucial role in modulating insulin secretion.[1] It is activated by medium- and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion (GSIS).[1] The signaling cascade initiated by GPR40 activation primarily involves the Gαq/11 pathway, leading to increased intracellular calcium and the activation of phospholipase C (PLC).[2] While acute activation of GPR40 can be beneficial for insulin secretion, chronic overstimulation by elevated FFAs, a condition often observed in type 2 diabetes, can lead to β-cell dysfunction, lipotoxicity, and apoptosis.[3] This dual role of GPR40 has led to the exploration of both agonists and antagonists as potential therapeutic agents for type 2 diabetes.[3][4] Antagonists like this compound are being investigated for their potential to protect pancreatic β-cells from the detrimental effects of chronic FFA overexposure.[3][5]

Discovery of this compound

This compound was identified as a novel GPR40 antagonist through a discovery process that combined computational and experimental approaches. The initial phase involved virtual screening based on a homology model of the GPR40 receptor. This in silico approach allowed for the high-throughput screening of large compound libraries to identify potential ligands. Promising candidates from the virtual screen were then subjected to experimental validation using a cell-based calcium mobilization assay to confirm their antagonistic activity against GPR40. This screening cascade led to the identification of a new class of sulfonamide-based small molecule antagonists, from which this compound was selected as a lead compound for further development.

cluster_discovery Discovery Workflow Homology_Modeling GPR40 Homology Modeling Virtual_Screening Virtual Screening of Compound Libraries Homology_Modeling->Virtual_Screening Hit_Identification Identification of Potential Hits Virtual_Screening->Hit_Identification Experimental_Validation Experimental Validation (Calcium Mobilization Assay) Hit_Identification->Experimental_Validation Lead_Compound Identification of this compound (Sulfonamide Class) Experimental_Validation->Lead_Compound

Discovery workflow for this compound.

Mechanism of Action of this compound

This compound functions as a potent antagonist of GPR40.[5] Its mechanism of action has been elucidated through a series of in vitro cellular assays, which have demonstrated its ability to inhibit the downstream signaling events initiated by FFA-mediated GPR40 activation.

Inhibition of GPR40-Mediated Signaling Pathways

Activation of GPR40 by FFAs triggers a cascade of intracellular events, beginning with the coupling to the Gαq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, and both DAG and Ca2+ activate Protein Kinase C (PKC). This pathway ultimately contributes to the potentiation of glucose-stimulated insulin secretion. This compound competitively binds to GPR40, preventing FFAs from activating this signaling cascade. Specifically, this compound has been shown to inhibit FFA-induced increases in intracellular Ca2+, reduce GTP-loading, and decrease the phosphorylation of ERK1/2.[6]

cluster_pathway GPR40 Signaling Pathway and Point of Inhibition by this compound FFA Free Fatty Acids (FFAs) GPR40 GPR40 Receptor FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK1/2 Phosphorylation Gq->ERK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion PKC->Insulin_Secretion ERK->Insulin_Secretion

GPR40 signaling pathway and inhibition by this compound.
Quantitative In Vitro Activity

The antagonist potency of this compound has been quantified against various fatty acid-induced GPR40 activation. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking the receptor.

Fatty Acid AgonistIC50 (µM) of this compound
Linoleic acid6.28[6]
Oleic acid5.96[6]
Palmitoleic acid7.07[6]
Lauric acid4.58[6]

Preclinical Development and In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical animal models of obesity and type 2 diabetes, specifically in db/db mice and obese Zucker rats. These studies have provided valuable insights into its effects on glucose homeostasis, insulin sensitivity, and pancreatic β-cell health.

Effects on Insulin Secretion and Sensitivity

In studies involving obese diabetic db/db mice, chronic administration of this compound (10 mg/kg for 21 days) resulted in a significant reduction in glucose-stimulated insulin secretion and a decrease in overall blood insulin levels.[3][7] While this did not lead to an improvement in hyperglycemia, it was associated with enhanced insulin sensitivity.[3][7] Similarly, in obese Zucker rats treated with this compound (6 mg/kg for 8 weeks), a significant decrease in serum insulin levels and improved insulin tolerance were observed.[8]

Protection of Pancreatic β-Cells

A key finding from the preclinical studies is the protective effect of this compound on pancreatic β-cells. In db/db mice, treatment with this compound led to a notable reduction in the number of apoptotic β-cells.[3] This suggests that by antagonizing GPR40, this compound can mitigate the lipotoxic effects of chronic FFA exposure and preserve β-cell mass and function.[3][5] Furthermore, this compound was shown to protect MIN6 β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro.[3][5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

In Vitro Assays
  • Calcium Mobilization Assay:

    • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (GPR40-CHO).

    • Methodology: GPR40-CHO cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, followed by the addition of a GPR40 agonist (e.g., linoleic acid) in the presence of varying concentrations of this compound. The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader. The IC50 values are calculated from the concentration-response curves.

  • GTPγS Binding Assay:

    • Preparation: Cell membranes are prepared from GPR40-CHO cells.

    • Methodology: The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Cell membranes are incubated with a GPR40 agonist, [35S]GTPγS, and varying concentrations of this compound. The amount of bound [35S]GTPγS is quantified by scintillation counting. A decrease in [35S]GTPγS binding in the presence of this compound indicates antagonist activity.

  • ERK1/2 Phosphorylation Assay:

    • Cell Line: GPR40-CHO cells.

    • Methodology: Cells are stimulated with a GPR40 agonist in the presence or absence of this compound for a specified time. Cells are then lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting using specific antibodies. A reduction in the ratio of phosphorylated ERK1/2 to total ERK1/2 indicates inhibition of the signaling pathway.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Cell Line: MIN6 pancreatic β-cells.

    • Methodology: MIN6 cells are cultured and then pre-incubated in a low-glucose buffer. The cells are then stimulated with a high-glucose buffer in the presence of a fatty acid (e.g., palmitic acid) and varying concentrations of this compound. The amount of insulin secreted into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Studies
  • Animal Models:

    • Obese diabetic db/db mice.[3]

    • Obese Zucker (fa/fa) rats.[8]

  • Oral Glucose Tolerance Test (OGTT):

    • Protocol: Animals are fasted overnight. A baseline blood glucose level is measured, and then a bolus of glucose (e.g., 2 g/kg) is administered orally. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Protocol: After a brief fasting period, animals are administered an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose levels are measured at several time points (e.g., 15, 30, 45, 60 minutes) after the insulin injection to assess insulin sensitivity.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Purpose: To detect and quantify apoptosis in pancreatic tissue.

    • Methodology: Pancreatic tissue sections are fixed and permeabilized. The TUNEL assay kit is used to label the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis. The number of TUNEL-positive (apoptotic) β-cells is then quantified by microscopy.

cluster_preclinical Preclinical Evaluation Workflow In_Vitro In Vitro Characterization Mechanism Mechanism of Action Studies (Calcium, GTPγS, ERK) In_Vitro->Mechanism GSIS Functional Assays (GSIS in MIN6 cells) In_Vitro->GSIS In_Vivo In Vivo Efficacy Studies Animal_Models Animal Models (db/db mice, Zucker rats) In_Vivo->Animal_Models OGTT_ITT Metabolic Phenotyping (OGTT, ITT) Animal_Models->OGTT_ITT Histology Histological Analysis (TUNEL assay for apoptosis) Animal_Models->Histology

Preclinical evaluation workflow for a GPR40 antagonist.

Conclusion

This compound is a novel, small-molecule antagonist of GPR40 discovered through a combination of virtual screening and experimental validation. In vitro studies have confirmed its mechanism of action by demonstrating its ability to block FFA-induced GPR40 signaling pathways. Preclinical studies in rodent models of type 2 diabetes have shown that while this compound may not directly lower blood glucose levels, it can improve insulin sensitivity and, importantly, protect pancreatic β-cells from apoptosis induced by chronic exposure to high levels of free fatty acids. These findings suggest that GPR40 antagonists like this compound hold therapeutic potential for preserving β-cell function and preventing the progression of type 2 diabetes, particularly in the early stages of the disease. Further research is warranted to fully elucidate the long-term benefits and clinical applicability of this therapeutic strategy.

References

The Role of DC260126 in Free Fatty Acid Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC260126 is a potent and selective antagonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key player in nutrient sensing and metabolic regulation, primarily activated by medium and long-chain free fatty acids (FFAs). Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). This compound, by inhibiting this pathway, serves as a critical tool for investigating the physiological and pathophysiological roles of GPR40. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on intracellular signaling, and detailed protocols for key experimental assays.

Introduction to this compound and GPR40

Free Fatty Acid Receptor 1 (GPR40) is a G protein-coupled receptor that is highly expressed in pancreatic β-cells, as well as in the brain and gastrointestinal endocrine cells. It functions as a sensor for medium and long-chain FFAs. Upon activation by FFAs, GPR40 couples to the Gq/11 protein, initiating a signaling cascade that leads to an increase in intracellular calcium and potentiation of insulin secretion in a glucose-dependent manner.[1][2] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as agonists could enhance insulin secretion with a reduced risk of hypoglycemia.[1][2]

This compound is a small molecule antagonist of GPR40.[3][4][5][6] It is a valuable chemical probe for elucidating the roles of GPR40 in various physiological processes, including metabolic regulation and β-cell function.[7]

Mechanism of Action of this compound

This compound competitively inhibits the binding of FFAs to GPR40, thereby blocking the downstream signaling cascade. This antagonistic action prevents the FFA-induced potentiation of glucose-stimulated insulin secretion.[3][5][6]

GPR40 Signaling Pathway

The activation of GPR40 by free fatty acids initiates a well-characterized signaling pathway that culminates in the potentiation of insulin secretion from pancreatic β-cells. This compound acts by blocking the initial step of this cascade.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FFA Free Fatty Acids (FFAs) GPR40 GPR40 (FFA1) FFA->GPR40 Activates Gq Gαq/11 GPR40->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->GPR40 Inhibits Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Potentiated Insulin Secretion Ca2_release->Insulin_Secretion Leads to PKC->Insulin_Secretion Contributes to

Caption: GPR40 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified against various fatty acid-induced GPR40 activations.

Agonist (Fatty Acid)IC50 of this compound (μM)Reference
Linoleic acid6.28 ± 1.14[3][4][8]
Oleic acid5.96 ± 1.12[3][4]
Palmitoleic acid7.07 ± 1.42[3][4]
Lauric acid4.58 ± 1.14[3][4]
General GPR40 Antagonism 6.58 [9]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to inhibit FFA-induced increases in intracellular calcium concentration in GPR40-expressing cells.

Objective: To determine the IC50 of this compound for the inhibition of GPR40-mediated calcium mobilization.

Materials:

  • GPR40-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR40)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound

  • GPR40 agonist (e.g., Linoleic acid)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation)

Protocol:

  • Cell Plating:

    • Seed GPR40-expressing cells into a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a dye-loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS containing Pluronic F-127.

    • Aspirate the cell culture medium from the plate and add the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the appropriate wells and incubate for 10-15 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare the GPR40 agonist solution in HBSS.

    • Place the plate in a fluorescence microplate reader and initiate kinetic reading (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., ~490/525 nm for Fluo-8).

    • After establishing a stable baseline fluorescence, use the instrument's automated liquid handler to add the GPR40 agonist to all wells.

    • Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow A Seed GPR40-expressing cells in a microplate B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Incubate for dye uptake C->D E Add serial dilutions of this compound D->E F Incubate with antagonist E->F G Measure baseline fluorescence in a plate reader F->G H Add GPR40 agonist G->H I Measure kinetic fluorescence response H->I J Analyze data to determine IC50 I->J

Caption: Experimental workflow for the intracellular calcium flux assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cells or isolated pancreatic islets) in response to glucose and FFAs.

Objective: To demonstrate that this compound inhibits FFA-potentiated glucose-stimulated insulin secretion.

Materials:

  • MIN6 cells or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • This compound

  • Free fatty acid (e.g., Palmitic acid)

  • Insulin ELISA kit

  • 24-well plates

Protocol:

  • Cell Preparation:

    • For isolated islets, culture them overnight after isolation.

    • For MIN6 cells, seed them in 24-well plates and grow to ~80% confluency.

  • Pre-incubation:

    • Wash the cells/islets with KRB buffer containing low glucose (2.8 mM).

    • Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Incubation with Test Compounds:

    • Prepare KRB buffer with low glucose (2.8 mM) and high glucose (16.7 mM).

    • For each glucose concentration, prepare treatment groups: vehicle control, FFA alone, this compound alone, and FFA + this compound.

    • Aspirate the pre-incubation buffer and add the respective treatment solutions to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • Insulin Quantification:

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin to the total protein content or per islet.

    • Compare the insulin secretion levels between the different treatment groups.

GSIS_Assay_Workflow A Prepare pancreatic β-cells or isolated islets B Pre-incubate in low glucose KRB buffer A->B C Incubate with treatment groups: - Low/High Glucose - +/- FFA - +/- this compound B->C D Collect supernatant C->D E Quantify insulin concentration using ELISA D->E F Analyze and compare insulin secretion levels E->F

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

In Vivo Effects of this compound

Studies in animal models of obesity and type 2 diabetes have demonstrated the in vivo efficacy of this compound. In obese diabetic (db/db) mice and obese Zucker rats, administration of this compound has been shown to:

  • Decrease serum insulin levels.[3][5][7]

  • Improve insulin sensitivity.[3][5][7]

  • Reduce the number of apoptotic pancreatic β-cells, suggesting a protective effect against β-cell dysfunction.[3][5][7]

These findings highlight the potential of GPR40 antagonism as a therapeutic strategy for conditions characterized by hyperinsulinemia and β-cell stress.

Conclusion

This compound is an indispensable pharmacological tool for the study of GPR40. Its ability to selectively antagonize this receptor has been instrumental in delineating the role of FFA signaling in insulin secretion and metabolic homeostasis. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complex biology of free fatty acid receptors.

References

The Impact of DC260126 on Insulin Secretion Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the GPR40 antagonist DC260126, detailing its mechanism of action, impact on insulin secretion, and the experimental protocols for its evaluation.

This technical guide provides a comprehensive overview of the small molecule this compound and its role as an antagonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). For researchers, scientists, and drug development professionals, this document outlines the core impact of this compound on insulin secretion pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Introduction to this compound and its Target: GPR40

This compound is a potent and selective antagonist of GPR40, a receptor predominantly expressed in pancreatic β-cells.[1][2][3] GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in FFA-mediated potentiation of glucose-stimulated insulin secretion (GSIS).[4][5] While acute activation of GPR40 can enhance insulin release, chronic stimulation by elevated FFAs, a condition often seen in type 2 diabetes, is associated with β-cell dysfunction and lipotoxicity.[4][6] Antagonism of GPR40 by molecules like this compound presents a therapeutic strategy to mitigate the detrimental effects of chronic FFA overexposure on pancreatic β-cells.[4][7]

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to GPR40, thereby blocking the downstream signaling cascade initiated by FFAs. The established mechanism involves the inhibition of Gαq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC).[8] This blockade abrogates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers that lead to intracellular calcium mobilization from the endoplasmic reticulum and protein kinase C (PKC) activation, respectively.[5][9] The ultimate consequence of GPR40 antagonism by this compound is a reduction in the potentiation of insulin secretion that is normally induced by FFAs.[1][10]

Figure 1: this compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acids (FFAs) GPR40 GPR40/FFAR1 FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Insulin_secretion ↓ Insulin Secretion Ca_release->Insulin_secretion Leads to

Figure 1: this compound Mechanism of Action

Quantitative Impact of this compound on Insulin Secretion

Experimental data from both in vitro and in vivo studies have quantified the inhibitory effects of this compound on insulin secretion pathways.

In Vitro Efficacy

In cell-based assays, this compound has been shown to dose-dependently inhibit the effects of various free fatty acids on GPR40.

ParameterAgonist (FFA)IC50 (μM)Cell LineReference
GPR40-mediated Ca²⁺ ElevationLinoleic Acid6.28 ± 1.14GPR40-CHO[3]
GPR40-mediated Ca²⁺ ElevationOleic Acid5.96 ± 1.12GPR40-CHO[3]
GPR40-mediated Ca²⁺ ElevationPalmitoleic Acid7.07 ± 1.42GPR40-CHO[3]
GPR40-mediated Ca²⁺ ElevationLauric Acid4.58 ± 1.14GPR40-CHO[3]

Table 1: In Vitro Inhibitory Concentrations of this compound

In Vivo Efficacy in Diabetic Animal Models

Studies in db/db mice, a model of type 2 diabetes, have demonstrated the significant impact of this compound on insulin homeostasis.

ParameterVehicleThis compound (10 mg/kg)% Changep-valueReference
Fasted Serum Insulin (ng/mL)~3.5~2.0↓ ~43%< 0.05[11]
Glucose-Stimulated Insulin Secretion (AUC)~350~200↓ ~43%< 0.05[10]
Proinsulin/Insulin Ratio~0.8~0.4↓ ~50%< 0.05[4]

Table 2: Effects of this compound on Insulin Parameters in db/db Mice (21-day treatment)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the effects of this compound.

In Vivo Study in db/db Mice

This protocol outlines the methodology for assessing the long-term effects of this compound in a diabetic mouse model.[4]

Animals: Male C57BL/KsJ-Lepdb (db/db) mice are used.[1]

Treatment:

  • At nine weeks of age, divide mice into two groups: vehicle control and this compound treatment.[1]

  • Administer this compound at a dose of 10 mg/kg body weight or vehicle (e.g., 5% DMSO in PBS) via tail vein injection once daily for 21 days.[1][4]

Oral Glucose Tolerance Test (OGTT) and Insulin Secretion:

  • After 21 days of treatment, fast the mice for 12 hours.[11]

  • Administer glucose orally (2 g/kg body weight).[10]

  • Collect blood samples from the tail vein at 0, 20, 40, 60, 90, and 120 minutes post-glucose administration.[10]

  • Measure blood glucose levels using a glucometer.

  • Separate serum and measure insulin concentrations using an ELISA kit.[11]

Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to assess glucose tolerance and insulin secretion, respectively.[10]

Figure 2: In Vivo Experimental Workflow start Start: 9-week-old db/db mice treatment Daily Treatment (21 days) - Vehicle - this compound (10 mg/kg) start->treatment fasting 12-hour Fasting treatment->fasting ogtt Oral Glucose Tolerance Test (OGTT) (2 g/kg glucose) fasting->ogtt sampling Blood Sampling (0-120 min) ogtt->sampling analysis Analysis: - Blood Glucose - Serum Insulin (ELISA) sampling->analysis end End: Assess Glucose Homeostasis and Insulin Secretion analysis->end

Figure 2: In Vivo Experimental Workflow
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes how to measure the effect of this compound on FFA-potentiated insulin secretion in a pancreatic β-cell line.

Cell Culture:

  • Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed cells in 24-well plates and grow to 80-90% confluency.

GSIS Assay:

  • Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer.

  • Pre-incubate cells for 1 hour at 37°C in KRB buffer containing 2.8 mM glucose.

  • Aspirate the pre-incubation buffer and add fresh KRB buffer with the following conditions for 1 hour at 37°C:

    • Basal: 2.8 mM glucose

    • Stimulated: 20 mM glucose

    • FFA-potentiated: 20 mM glucose + FFA (e.g., 100 µM palmitic acid)

    • Inhibition: 20 mM glucose + FFA + varying concentrations of this compound

  • Collect the supernatant and centrifuge to remove any detached cells.

  • Measure insulin concentration in the supernatant using an insulin ELISA kit.

  • Lyse the cells and measure total protein content for normalization of insulin secretion data.

Signaling Pathways Modulated by this compound

As an antagonist of GPR40, this compound directly modulates the signaling pathway initiated by free fatty acids in pancreatic β-cells. By inhibiting GPR40, this compound prevents the downstream cascade that ultimately leads to the potentiation of insulin release.

Figure 3: GPR40 Signaling and this compound Inhibition FFA Free Fatty Acids GPR40 GPR40 FFA->GPR40 binds & activates This compound This compound This compound->GPR40 binds & inhibits PLC PLC Activation GPR40->PLC IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC PKC Activation DAG->PKC Insulin_potentiation Potentiation of Insulin Secretion Ca_increase->Insulin_potentiation PKC->Insulin_potentiation

Figure 3: GPR40 Signaling and this compound Inhibition

Conclusion

This compound is a valuable research tool for investigating the role of GPR40 in insulin secretion and β-cell function. As a potent antagonist, it effectively blocks FFA-mediated potentiation of GSIS by inhibiting the GPR40 signaling pathway. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of GPR40 antagonism in the context of type 2 diabetes and other metabolic disorders characterized by dysregulated insulin secretion. The ability of this compound to reduce hyperinsulinemia and improve the proinsulin-to-insulin ratio in preclinical models suggests that targeting this pathway could be beneficial in preserving β-cell function and mitigating insulin resistance.

References

Unraveling the Antagonistic Binding of DC260126 to GPR40: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in mediating fatty acid-stimulated insulin secretion.[1][2] The small molecule DC260126 has been identified as a potent antagonist of GPR40, offering a valuable tool for probing the receptor's function and a potential lead structure for drug development.[2][3] This technical guide provides a comprehensive overview of the structural and functional aspects of the this compound-GPR40 interaction. While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-GPR40 complex is not publicly available, this document synthesizes the current understanding of its binding through functional data, outlines the signaling pathways modulated by this antagonism, and details the experimental protocols used for its characterization.

Introduction to GPR40 and the Role of this compound

GPR40 is primarily expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids (FFAs).[1][2] This activation potentiates glucose-stimulated insulin secretion (GSIS), making GPR40 an attractive target for the development of novel anti-diabetic therapies.[1] Conversely, antagonists of GPR40, such as this compound, are crucial for elucidating the physiological and pathological roles of the receptor.[2][3] this compound has been shown to protect pancreatic β-cells from dysfunction and improve insulin sensitivity in animal models, suggesting a complex role for GPR40 signaling in metabolic diseases.[4][5][6]

Quantitative Analysis of this compound Antagonism

The antagonistic potency of this compound has been quantified through various in vitro assays, primarily by measuring its ability to inhibit FFA-induced intracellular calcium mobilization. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness against a range of GPR40 agonists.

Agonist (Fatty Acid)IC50 of this compound (µM)Cell LineReference
Linoleic Acid6.28 ± 1.14GPR40-CHO[3]
Oleic Acid5.96 ± 1.12GPR40-CHO[3]
Palmitoleic Acid7.07 ± 1.42GPR40-CHO[3]
Lauric Acid4.58 ± 1.14GPR40-CHO[3]
General6.58Not Specified[4]

Table 1: Inhibitory Potency of this compound on GPR40-mediated Calcium Elevation. This table summarizes the reported IC50 values of this compound against calcium influx stimulated by various fatty acid agonists in cells expressing GPR40.

GPR40 Signaling Pathway and Mechanism of this compound Inhibition

Activation of GPR40 by its agonist ligands initiates a signaling cascade predominantly through the Gαq/11 family of G proteins.[3][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] This rise in intracellular calcium is a key signal for the potentiation of insulin secretion.[2]

This compound exerts its antagonistic effect by binding to GPR40 and preventing the conformational changes necessary for Gαq/11 activation upon agonist binding. This blockade inhibits the entire downstream signaling cascade, including GTP-loading of the Gα subunit, PLC activation, IP3 production, and subsequent calcium mobilization.[1][8] Furthermore, this compound has been shown to reduce agonist-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another downstream signaling event linked to GPR40 activation.[1][9]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acid (Agonist) GPR40 GPR40 FFA->GPR40 This compound This compound (Antagonist) This compound->GPR40 Inhibition Gaq Gαq/11 GPR40->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Activation ERK ERK1/2 Phosphorylation DAG->ERK Insulin Potentiation of Insulin Secretion Ca_ER->Insulin ERK->Insulin

Figure 1: GPR40 Signaling Pathway and this compound Inhibition. This diagram illustrates the Gαq/11-mediated signaling cascade initiated by FFA binding to GPR40, leading to insulin secretion. This compound acts as an antagonist, blocking the initial activation of the receptor.

Experimental Protocols

The characterization of this compound and its interaction with GPR40 relies on a suite of well-established cellular and biochemical assays. The following sections provide detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is fundamental for quantifying the agonist and antagonist activity at Gq-coupled receptors like GPR40.[10]

Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye. Agonist activation of GPR40 leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists inhibit this fluorescence increase.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing human GPR40 are cultured in appropriate media. Cells are seeded into 384-well plates and incubated overnight.[11]

  • Dye Loading: The culture medium is replaced with an assay buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM). The plate is incubated to allow for dye loading into the cells.[11]

  • Compound Addition: Test compounds (agonists or antagonists like this compound) are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known GPR40 agonist.

  • Fluorescence Reading: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). The change in fluorescence intensity over time is recorded, reflecting the change in intracellular calcium concentration.[12]

  • Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

Calcium_Mobilization_Workflow A Seed GPR40-expressing cells in 384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Pre-incubate with this compound (for antagonist mode) C->D E Add FFA agonist D->E F Measure fluorescence change (FLIPR/FlexStation) E->F G Data analysis: Generate dose-response curves and calculate IC50 F->G

Figure 2: Workflow for a Calcium Mobilization Assay. This diagram outlines the key steps involved in assessing the antagonistic activity of this compound on GPR40 using a fluorescence-based calcium flux assay.

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a GPCR.[13]

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Antagonists prevent the agonist-induced increase in [³⁵S]GTPγS binding.[14]

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing GPR40 are prepared by homogenization and centrifugation.[15]

  • Assay Setup: In a 96-well plate, cell membranes are incubated with assay buffer, GDP, the test compound (this compound), and a GPR40 agonist.[15]

  • Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to the Gα subunits.

  • Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically by rapid filtration through a filter plate.[13]

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is determined, and the data are analyzed to assess the effect of the antagonist on agonist-stimulated G protein activation.

GTPgS_Binding_Workflow A Prepare cell membranes expressing GPR40 B Incubate membranes with GDP, this compound, and FFA agonist A->B C Initiate reaction with [³⁵S]GTPγS B->C D Incubate to allow binding C->D E Separate bound from unbound [³⁵S]GTPγS via filtration D->E F Measure radioactivity (Scintillation Counting) E->F G Data analysis: Determine inhibition of agonist-stimulated binding F->G

Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay. This diagram shows the procedure for measuring the inhibition of GPR40-mediated G protein activation by this compound.

ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event following GPR40 activation.[16]

Principle: Activation of GPR40 can lead to the phosphorylation and activation of ERK1/2. The level of phosphorylated ERK (p-ERK) can be quantified using methods such as Western blotting or homogeneous time-resolved fluorescence (HTRF) assays.[17][18]

Methodology (Western Blotting):

  • Cell Treatment: GPR40-expressing cells are treated with this compound followed by a GPR40 agonist for a specific time.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.[17]

  • Detection: The signal is detected using a chemiluminescent substrate.

  • Densitometry: The band intensities are quantified to determine the ratio of p-ERK to total ERK.

ERK_Phosphorylation_Workflow A Treat GPR40-expressing cells with This compound and FFA agonist B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE and transfer to membrane B->C D Immunoblot with antibodies for p-ERK and total ERK C->D E Detect signal using chemiluminescence D->E F Quantify band intensities (Densitometry) E->F G Analyze p-ERK / total ERK ratio F->G

Figure 4: Workflow for an ERK1/2 Phosphorylation Western Blot Assay. This flowchart depicts the steps to measure the inhibitory effect of this compound on GPR40-mediated ERK1/2 phosphorylation.

Conclusion and Future Directions

This compound is a well-characterized antagonist of GPR40, effectively inhibiting agonist-induced Gαq/11 signaling and downstream events such as calcium mobilization and ERK1/2 phosphorylation. The quantitative data and functional assays detailed in this guide provide a solid foundation for its use as a pharmacological tool to study GPR40 biology.

The primary gap in our understanding remains the lack of high-resolution structural information of the this compound-GPR40 complex. Future efforts in co-crystallization or cryo-EM studies are imperative to elucidate the precise binding site and the molecular determinants of its antagonistic action. Such structural insights would not only deepen our fundamental understanding of GPR40 pharmacology but also pave the way for the rational design of next-generation GPR40 modulators with improved therapeutic profiles.

References

pharmacokinetic and pharmacodynamic properties of DC260126

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and is implicated in the regulation of insulin secretion stimulated by free fatty acids (FFAs).[5][6] This technical guide provides a comprehensive overview of the publicly available data on the pharmacodynamic and pharmacokinetic properties of this compound. While detailed pharmacokinetic parameters are not extensively documented in the public domain, this guide synthesizes the known pharmacodynamic effects and the experimental methodologies used to elucidate them.

Pharmacokinetic Properties

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationReference
BioavailabilityData not available---
Half-life (t½)Data not available---
Peak Plasma Concentration (Cmax)Data not available---
Time to Peak Concentration (Tmax)Data not available---
Clearance (CL)Data not available---
Volume of Distribution (Vd)Data not available---

Pharmacodynamic Properties

This compound exerts its biological effects primarily through the antagonism of GPR40. Its pharmacodynamic profile has been characterized in various in vitro and in vivo models.

Mechanism of Action

This compound is a potent and selective antagonist of GPR40.[2] It competitively inhibits the binding of fatty acid ligands to the receptor, thereby blocking downstream signaling pathways. This antagonistic activity has been demonstrated through the inhibition of FFA-induced intracellular calcium mobilization, a key event in GPR40 signaling.[2][3][7]

In Vitro Studies
  • Inhibition of Calcium Mobilization: this compound dose-dependently inhibits GPR40-mediated increases in intracellular calcium levels stimulated by various fatty acids, including linoleic acid, oleic acid, palmitoleic acid, and lauric acid.[2][3][7]

  • Modulation of Downstream Signaling: In GPR40-expressing CHO cells, this compound has been shown to reduce GTP-loading and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) that is stimulated by linoleic acid.[2]

  • Inhibition of Insulin Secretion: In MIN6 pancreatic β-cells, this compound suppresses palmitic acid-potentiated glucose-stimulated insulin secretion (GSIS).[2]

  • Gene Expression: It has also been observed to negatively regulate GPR40 mRNA expression induced by oleic acid in Min6 cells.[2]

Table 2: In Vitro Activity of this compound

AssayCell LineStimulantParameterValue (IC50)Reference
Calcium MobilizationGPR40-CHOLinoleic AcidInhibition of Ca2+ elevation6.28 µM[2]
Calcium MobilizationGPR40-CHOOleic AcidInhibition of Ca2+ elevation5.96 µM[2]
Calcium MobilizationGPR40-CHOPalmitoleic AcidInhibition of Ca2+ elevation7.07 µM[2]
Calcium MobilizationGPR40-CHOLauric AcidInhibition of Ca2+ elevation4.58 µM[2]
In Vivo Studies

Preclinical studies in animal models of obesity and type 2 diabetes have been conducted to evaluate the therapeutic potential of this compound.

  • Effects on Insulin and Glucose Homeostasis: In obese Zucker rats, intraperitoneal administration of this compound (6 mg/kg for 8 weeks) significantly decreased serum insulin levels and improved insulin tolerance.[6] However, it did not significantly affect food intake, body weight, blood glucose, or glucose tolerance.[6] In db/db mice, a model of type 2 diabetes, daily tail vein injections of this compound (10 mg/kg for 21 days) also reduced blood insulin levels and improved insulin sensitivity, but did not alter blood glucose levels.[5][8]

  • Protection of Pancreatic β-cells: Long-term administration of this compound in db/db mice was shown to reduce the apoptotic rate of pancreatic β-cells.[5][8][9] This protective effect is thought to be mediated by reducing the overload and lipotoxicity on β-cells.[5]

  • Akt Phosphorylation: In the liver of obese Zucker rats, this compound treatment increased the phosphorylation levels of Akt, suggesting an improvement in insulin signaling.[6]

Table 3: Summary of In Vivo Effects of this compound

Animal ModelDosage and DurationKey FindingsReference
Obese Zucker Rats6 mg/kg/day (i.p.) for 8 weeksDecreased serum insulin, improved insulin tolerance, increased hepatic Akt phosphorylation. No effect on glucose tolerance, body weight, or food intake.[6]
db/db Mice10 mg/kg/day (i.v.) for 21 daysReduced blood insulin, improved insulin sensitivity, inhibited glucose-stimulated insulin secretion, reduced pancreatic β-cell apoptosis. No significant change in blood glucose.[5][8]

Signaling Pathways and Experimental Workflows

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR40 GPR40/FFAR1 Gq Gq protein GPR40->Gq Activates FFA Free Fatty Acids (e.g., Linoleic Acid) FFA->GPR40 Activates Apoptosis β-cell Apoptosis (Lipotoxicity) FFA->Apoptosis Prolonged exposure leads to PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Insulin Insulin Secretion Ca_cyto->Insulin ERK ERK1/2 Phosphorylation PKC->ERK This compound This compound This compound->GPR40 Inhibits This compound->Apoptosis Protects against

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Pharmacodynamic Assays cluster_data Data Analysis cell_prep Prepare GPR40-CHO or MIN6 cells treatment Incubate with this compound and/or Fatty Acid Stimulant cell_prep->treatment ca_assay Calcium Mobilization Assay treatment->ca_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) treatment->erk_assay gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay treatment->gsis_assay data_analysis Quantify IC50 values, protein levels, or insulin concentration ca_assay->data_analysis erk_assay->data_analysis gsis_assay->data_analysis

Caption: General workflow for in vitro pharmacodynamic evaluation of this compound.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is adapted from standard procedures for measuring Gq-coupled GPCR activation.

  • Cell Culture: GPR40-CHO cells are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of this compound at various concentrations, followed by the addition of a fatty acid agonist (e.g., linoleic acid).

  • Data Acquisition: Fluorescence intensity is monitored over time. The change in fluorescence, indicative of intracellular calcium concentration, is recorded.

  • Data Analysis: The peak fluorescence response is measured and normalized to the response of the agonist alone. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: GPR40-CHO or MIN6 cells are grown to near confluency in appropriate culture dishes. Cells are serum-starved for several hours before treatment with this compound for a specified pre-incubation period, followed by stimulation with a fatty acid agonist.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Culture: MIN6 cells are seeded in 24-well plates and cultured until they reach an appropriate density.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal state of insulin secretion.

  • Treatment and Stimulation: The pre-incubation buffer is replaced with KRBB containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM), with or without this compound and a fatty acid potentiator (e.g., palmitic acid). Cells are incubated for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, the supernatant from each well is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse insulin.

  • Data Analysis: Insulin secretion is normalized to the total protein content or cell number in each well. The results are expressed as fold-change over the basal (low glucose) condition.

TUNEL Assay for Pancreatic β-cell Apoptosis in Tissue Sections

This protocol is for detecting apoptosis in pancreatic tissue from in vivo studies.

  • Tissue Preparation: Pancreatic tissues from control and this compound-treated animals (e.g., db/db mice) are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Deparaffinization and Rehydration: Tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol concentrations.

  • Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.

  • TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed using a commercial kit according to the manufacturer's instructions. This involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.

  • Immunofluorescence Co-staining (Optional): To identify apoptotic β-cells specifically, sections can be co-stained with an anti-insulin antibody. A fluorescently labeled secondary antibody is used to visualize the insulin-positive cells.

  • Microscopy and Image Analysis: The stained sections are visualized using a fluorescence microscope. The number of TUNEL-positive nuclei within the insulin-positive islets is counted.

  • Data Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive β-cells relative to the total number of β-cells within the islets.

Conclusion

This compound is a valuable research tool for investigating the role of GPR40 in metabolic diseases. Its well-characterized pharmacodynamic profile as a GPR40 antagonist demonstrates clear effects on intracellular signaling, insulin secretion, and β-cell survival in preclinical models. While a comprehensive public record of its pharmacokinetic properties is currently lacking, the available data strongly support its utility in elucidating the physiological and pathophysiological functions of GPR40. Further studies are warranted to fully characterize its pharmacokinetic profile and to further explore its therapeutic potential.

References

An In-depth Technical Guide on the Early-Stage Research of DC260126 for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical research on DC260126, a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), in the context of type 2 diabetes. The document details its mechanism of action, findings from key animal studies, and the experimental protocols used.

Introduction: The Role of GPR40 in Type 2 Diabetes

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. Free fatty acids (FFAs) play a dual role in this process. Acutely, they can potentiate glucose-stimulated insulin secretion (GSIS), but chronic exposure leads to β-cell exhaustion, dysfunction (lipotoxicity), and apoptosis.[1][2][3]

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and is a key mediator of the effects of medium and long-chain FFAs on insulin secretion.[1][2] Activation of GPR40 by FFAs stimulates a signaling cascade that enhances insulin release.[2][3] This has made GPR40 a target for therapeutic intervention. While GPR40 agonists have been explored to enhance insulin secretion, there is a compelling rationale for investigating GPR40 antagonists. The hypothesis is that inhibiting GPR40 could protect β-cells from the chronic overstimulation and lipotoxicity induced by elevated FFA levels in type 2 diabetes, thereby preserving β-cell function and mass.[1][4]

This compound is a small-molecule antagonist of GPR40 developed to investigate this therapeutic hypothesis.[1][5] This guide summarizes the foundational preclinical evidence.

Mechanism of Action of this compound

This compound functions as a direct antagonist to GPR40. In vitro studies have demonstrated its ability to inhibit the downstream signaling pathways activated by fatty acids.

GPR40 Signaling Pathway and Inhibition by this compound

GPR40 is a Gq protein-coupled receptor.[2] Upon binding of FFAs, the Gαq subunit activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ is a primary driver for insulin granule exocytosis. This compound competitively binds to GPR40, preventing FFA-mediated activation and subsequent intracellular Ca2+ elevation.[5][6] Studies also show that this compound can reduce linoleic acid-stimulated ERK1/2 phosphorylation.[5][6]

GPR40_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR40 GPR40 (FFAR1) Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) FFA Free Fatty Acids (e.g., Linoleic Acid) FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits Gaq->PLC ERK ERK1/2 Phosphorylation Gaq->ERK IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Insulin Insulin Secretion (Potentiated) Ca_ER->Insulin

Caption: GPR40 signaling pathway and its inhibition by this compound.
In Vitro Inhibitory Activity

This compound dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by various free fatty acids in GPR40-overexpressing CHO cells.[5][6]

Fatty Acid StimulantIC50 of this compound (μM)
Linoleic Acid6.28[5][6]
Oleic Acid5.96[5][6]
Palmitoleic Acid7.07[5][6]
Lauric Acid4.58[5][6]
Table 1: In Vitro Inhibitory Concentration of this compound.

Preclinical In Vivo Efficacy Studies

The effects of this compound have been evaluated in established rodent models of obesity, insulin resistance, and type 2 diabetes.

Study in Obese Diabetic db/db Mice

A key study investigated the effects of this compound on β-cell dysfunction in the db/db mouse, a widely used model for obesity-related type 2 diabetes.[1][4]

  • Animal Model: Nine-week-old male db/db mice, which exhibit hyperglycemia and insulin resistance, were used.[1] Age-matched lean littermates served as controls.

  • Drug Administration: Mice were treated for 21 days with this compound at a dose of 10 mg/kg or vehicle. To minimize effects on intestinal GPR40 and GLP-1 release, the drug was administered via tail vein injection.[1]

  • Pharmacodynamic Assessments:

    • Oral Glucose Tolerance Test (OGTT): After 21 days of treatment, mice were fasted and administered 2 g/kg glucose via oral gavage. Blood glucose and insulin levels were measured at multiple time points (0, 20, 40, 60, 120 min).[1][7]

    • Insulin Tolerance Test (ITT): Mice were injected intraperitoneally with 0.75 U/kg human insulin, and blood glucose was monitored.[4]

    • Serum Analysis: At the end of the study, fasting serum levels of insulin, proinsulin, triglyceride (TG), and total cholesterol (TC) were measured by ELISA and respective kits.[1]

    • Immunohistochemistry: Pancreatic islets were stained to assess β-cell mass, insulin expression, and apoptosis (using TUNEL staining).[1]

dbdb_Workflow cluster_tests Pharmacodynamic Assessments cluster_invisible start 9-week-old db/db Mice treatment 21-Day Treatment start->treatment vehicle Vehicle (Tail Vein Injection) treatment->vehicle Group 1 This compound This compound (10 mg/kg) (Tail Vein Injection) treatment->this compound Group 2 ogtt OGTT (Glucose & Insulin) vehicle->ogtt endpoint Data Analysis: β-cell Function & Insulin Sensitivity vehicle->endpoint This compound->ogtt This compound->endpoint itt ITT ogtt->itt serum Serum Analysis (Insulin, Proinsulin, Lipids) itt->serum histo Pancreatic Immunohistochemistry serum->histo

Caption: Experimental workflow for the study in db/db mice.

Treatment with this compound for 21 days resulted in significant improvements in markers of β-cell function and insulin sensitivity, although it did not lower blood glucose.[1][4]

ParameterVehicle-Treated db/dbThis compound-Treated db/db% Change vs Vehiclep-value
Fasting Plasma Glucose (mmol/L)~25~24No significant change>0.05[1]
Fasting Serum Insulin (ng/mL)~4.2~2.8↓ 33.3%<0.05[1]
Proinsulin/Insulin Ratio~0.8~0.4↓ 50.0%<0.05[1][4]
HOMA-IR Index~26~16↓ 38.5%<0.05[4]
Table 2: Effects of this compound on Metabolic Parameters in db/db Mice.[1][4]
TestParameterVehicle-Treated db/dbThis compound-Treated db/dbFinding
OGTT Glucose AUCNo significant differenceNo significant differenceDid not improve glucose tolerance.[1][7]
Insulin AUC (Phase 2)Significantly higher than leanSignificantly lower than vehicleSuppressed GSIS.[1][7]
ITT Glucose LevelsHigher (less sensitive)Lower (more sensitive)Improved insulin sensitivity.[1][7]
Table 3: Effects of this compound on Glucose and Insulin Tolerance in db/db Mice.[1][7]
ParameterVehicle-Treated db/dbThis compound-Treated db/dbFinding
β-cell MassIncreased (compensatory)Reduced vs. vehicleReduced compensatory β-cell expansion.[1]
β-cell ApoptosisSignificantly increasedReduced vs. vehicleProtected β-cells from apoptosis.[1][4]
Table 4: Effects of this compound on Pancreatic β-cells in db/db Mice.[1][4]
Study in Obese Zucker Rats

To further explore the effects on insulin resistance, this compound was tested in obese Zucker rats, a model of hyperinsulinemia and insulin resistance without the severe hyperglycemia seen in db/db mice.[8][9]

  • Animal Model: Female obese Zucker rats were used.[8]

  • Drug Administration: Rats were treated for 8 weeks with this compound at a dose of 6 mg/kg or vehicle, administered via intraperitoneal injection once daily.[8]

  • Endpoints: Food intake and body weight were monitored. At the end of the study, fasting blood was collected to measure glucose, insulin, and lipids. Glucose tolerance (OGTT) and insulin tolerance (ITT) were assessed. Liver samples were collected for Western blot analysis of Akt phosphorylation.[8]

The study in Zucker rats corroborated the findings from the db/db mice, showing an improvement in insulin sensitivity without affecting glucose tolerance or body weight.[8]

ParameterVehicle-TreatedThis compound-TreatedFinding
Body WeightNo significant differenceNo significant differenceNo effect on body weight.[8]
Food IntakeNo significant differenceNo significant differenceNo effect on food intake.[8]
Blood GlucoseNo significant differenceNo significant differenceNo effect on glycemia.[8]
Serum InsulinHigherSignificantly LowerReduced hyperinsulinemia.[8]
Glucose Tolerance (OGTT)No significant differenceNo significant differenceDid not improve glucose tolerance.[8]
Insulin Tolerance (ITT)ImpairedSignificantly ImprovedImproved insulin sensitivity.[8]
Liver Akt PhosphorylationLowerIncreasedIncreased insulin signaling in the liver.[8]
Table 5: Summary of this compound Effects in Obese Zucker Rats.[8]

Discussion: A β-Cell Protective Mechanism

The collective preclinical data suggests that GPR40 antagonism by this compound does not directly lower blood glucose. Instead, its primary benefit appears to be the protection of pancreatic β-cells by alleviating the stress caused by chronic hyperinsulinemia and lipotoxicity.[1][4] In a state of insulin resistance, β-cells compensate by increasing their mass and insulin output. This chronic overwork leads to ER stress, an increased proinsulin-to-insulin conversion ratio, and ultimately, apoptosis and β-cell failure.[1]

By blocking one of the pathways (GPR40) that stimulates insulin secretion, this compound effectively "rests" the β-cells. This reduces the drive for insulin hypersecretion, lowers the proinsulin/insulin ratio, and decreases apoptosis.[1][4] The improvement in insulin sensitivity observed in peripheral tissues like the liver is likely an indirect consequence of reduced hyperinsulinemia, as chronically high insulin levels are known to downregulate insulin receptor signaling.[1][8]

Logic_Diagram T2D Type 2 Diabetes (Insulin Resistance) FFA Elevated FFAs T2D->FFA GPR40 GPR40 Over-activation FFA->GPR40 Stimulates Hyperinsulinemia β-cell Overload & Hyperinsulinemia GPR40->Hyperinsulinemia This compound This compound This compound->GPR40 Blocks Protection Reduced β-cell Load This compound->Protection ER_Stress ER Stress & Apoptosis Hyperinsulinemia->ER_Stress Dysfunction β-cell Dysfunction & Failure ER_Stress->Dysfunction Preservation Preservation of β-cell Function & Mass Protection->Preservation Sensitivity Improved Insulin Sensitivity (Indirect Effect) Protection->Sensitivity

Caption: Proposed protective mechanism of this compound in type 2 diabetes.

Conclusion

Early-stage research on the GPR40 antagonist this compound reveals a novel therapeutic strategy for type 2 diabetes focused on preserving β-cell function rather than directly managing glycemia. In preclinical models of obesity and insulin resistance, this compound consistently reduced hyperinsulinemia, improved insulin sensitivity, and protected pancreatic β-cells from apoptosis and compensatory overload.[1][4][8] While it did not lower blood glucose levels, its ability to mitigate β-cell exhaustion suggests a potential role in slowing the progression of type 2 diabetes. These findings provide a strong rationale for further investigation into GPR40 antagonism as a disease-modifying approach for β-cell preservation.

References

The Selectivity Profile of DC260126 for FFAR1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC260126 is recognized as a potent antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion. This technical guide provides a comprehensive overview of the selectivity profile of this compound for FFAR1, presenting available quantitative data, detailed experimental methodologies for key functional assays, and visual representations of the associated signaling pathways and experimental workflows. While quantitative data on the selectivity of this compound against other free fatty acid receptors such as FFAR2, FFAR3, and GPR120 is not extensively available in the public domain, this guide outlines the standard procedures for performing such a selectivity assessment.

Introduction to this compound and FFAR1

Free Fatty Acid Receptor 1 (FFAR1) is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium to long-chain free fatty acids (FFAs), leading to an enhancement of glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent activity makes FFAR1 an attractive drug target for the treatment of type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues. This compound has been identified as a small molecule antagonist of FFAR1.[5][6][7][8][9][10] Understanding its selectivity profile is crucial for evaluating its potential as a therapeutic agent and as a chemical probe to further elucidate the physiological functions of FFAR1.

Quantitative Antagonist Activity of this compound at FFAR1

This compound has been shown to dose-dependently inhibit the intracellular signaling cascades initiated by the activation of FFAR1 by various fatty acid agonists. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in functional assays.

AgonistAssay TypeCell LineIC50 (µM)Reference
Linoleic AcidCalcium MobilizationGPR40-CHO6.28[5][6][8][10]
Oleic AcidCalcium MobilizationGPR40-CHO5.96[5][6][8][10]
Palmitoleic AcidCalcium MobilizationGPR40-CHO7.07[5][6][8][10]
Lauric AcidCalcium MobilizationGPR40-CHO4.58[5][6][8][10]

GPR40-CHO: Chinese Hamster Ovary cells stably expressing GPR40 (FFAR1).

FFAR1 Signaling Pathway

Upon activation by an agonist, FFAR1 primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[3][11] This initiates a downstream signaling cascade that results in increased intracellular calcium concentrations and the activation of other signaling molecules, ultimately leading to the potentiation of insulin secretion. Some synthetic agonists have also been shown to induce Gs-mediated signaling.

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) FFAR1 FFAR1 (GPR40) This compound->FFAR1 Inhibits Agonist FFA Agonist Agonist->FFAR1 Activates Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Ca2->PKC Activates Insulin Insulin Secretion Ca2->Insulin ERK ERK1/2 Phosphorylation PKC->ERK ERK->Insulin Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells 1. Seed FFAR1-expressing cells (e.g., GPR40-CHO) in a black-walled, clear-bottom 96-well plate. incubate_cells 2. Incubate overnight to allow cell adherence. seed_cells->incubate_cells load_dye 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). incubate_cells->load_dye pre_incubate 4. Pre-incubate cells with varying concentrations of this compound. load_dye->pre_incubate add_agonist 5. Add a known FFAR1 agonist (e.g., linoleic acid) at its EC80 concentration. pre_incubate->add_agonist measure_fluorescence 6. Measure fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). add_agonist->measure_fluorescence calculate_inhibition 7. Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound. measure_fluorescence->calculate_inhibition determine_ic50 8. Plot the concentration-response curve and determine the IC50 value. calculate_inhibition->determine_ic50 Selectivity_Workflow cluster_assays Functional Assays cluster_results Data Analysis cluster_conclusion Selectivity Profile Compound This compound FFAR1_Assay FFAR1 Assay (e.g., Calcium Mobilization) Compound->FFAR1_Assay FFAR2_Assay FFAR2 Assay Compound->FFAR2_Assay FFAR3_Assay FFAR3 Assay Compound->FFAR3_Assay GPR120_Assay GPR120 Assay Compound->GPR120_Assay IC50_FFAR1 Determine IC50 for FFAR1 FFAR1_Assay->IC50_FFAR1 IC50_FFAR2 Determine IC50 for FFAR2 FFAR2_Assay->IC50_FFAR2 IC50_FFAR3 Determine IC50 for FFAR3 FFAR3_Assay->IC50_FFAR3 IC50_GPR120 Determine IC50 for GPR120 GPR120_Assay->IC50_GPR120 Compare_IC50 Compare IC50 values across all receptors. Calculate selectivity ratios (e.g., IC50_FFAR2 / IC50_FFAR1). IC50_FFAR1->Compare_IC50 IC50_FFAR2->Compare_IC50 IC50_FFAR3->Compare_IC50 IC50_GPR120->Compare_IC50

References

Methodological & Application

Application Notes and Protocols for the Administration of DC260126 to db/db Mice Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of DC260126, a GPR40 antagonist, to db/db mouse models of type 2 diabetes. The protocols outlined below are based on established research to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.

Introduction

This compound is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is involved in mediating the effects of free fatty acids (FFAs) on insulin secretion.[2][3][4] In the context of type 2 diabetes, chronic activation of GPR40 by elevated FFAs can lead to pancreatic β-cell dysfunction and apoptosis.[2] this compound has been shown to protect against this dysfunction by reducing the overload on β-cells, thereby improving insulin sensitivity.[2][3][4][5] This document details the necessary protocols for administering this compound to db/db mice, a widely used model for type 2 diabetes characterized by obesity, hyperglycemia, and insulin resistance.[6][7]

Mechanism of Action

This compound acts as a competitive antagonist at the GPR40 receptor. By blocking the binding of FFAs, it inhibits the downstream signaling pathways that lead to excessive insulin secretion and subsequent β-cell stress. This action helps in preserving β-cell function and mass, and in mitigating hyperinsulinemia-induced insulin resistance.[2] Studies have shown that treatment with this compound in db/db mice leads to reduced fasting serum insulin, improved insulin sensitivity, and a decrease in pancreatic β-cell apoptosis.[2][3]

Signaling Pathway of GPR40 and its Antagonism by this compound

GPR40_pathway cluster_ffa Free Fatty Acids (FFAs) cluster_beta_cell Pancreatic β-cell FFA Elevated FFAs GPR40 GPR40 Receptor FFA->GPR40 Activates PLC PLC Activation GPR40->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Acute Effect ER_stress ER Stress & Apoptosis Insulin_secretion->ER_stress Chronic Overstimulation leads to This compound This compound This compound->GPR40 Antagonizes

Caption: GPR40 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Animal Models
  • Species: Male C57BL/KsJ-Lepdb (db/db) mice and their lean littermates (db/+).[1][2][3]

  • Source: The Jackson Laboratory (Bar Harbor, Maine, USA) is a common source for these animals.[2][3]

  • Housing: Animals should be maintained in a 12-hour light-dark cycle at a controlled temperature (23°C) with ad libitum access to standard chow and water.[1][2][3]

Drug Preparation and Administration
  • Compound: this compound

  • Vehicle: 5% DMSO in Phosphate Buffered Saline (PBS).[1][2][3]

  • Route of Administration: Tail vein injection.[1][2][3]

  • Frequency: Once daily.[1][2][3]

This study aims to determine the optimal dose of this compound.

  • Animal Age: Nine-week-old db/db male mice.[1][2][3]

  • Grouping: Divide mice into four groups (n=6/group):

    • Vehicle control (5% DMSO in PBS)

    • This compound (3 mg/kg)

    • This compound (10 mg/kg)

    • This compound (30 mg/kg)[1][2][3]

  • Procedure: Administer the respective treatments via tail vein injection once daily for 5 consecutive days.[1][2][3]

  • Endpoint: On day 5, after a 6-hour fast, collect blood samples from the orbital venous plexus for serum insulin measurement.[1][2][3]

This study evaluates the chronic effects of this compound on metabolic parameters.

  • Animal Age: Six-week-old obese db/db male mice.[1][2][3]

  • Grouping: Divide mice into two groups (n=8/group):

    • Vehicle control (5% DMSO in PBS)

    • This compound (10 mg/kg)[1][2][3]

    • A group of lean littermates receiving the vehicle can serve as a normal control.[2]

  • Procedure: Administer the respective treatments via tail vein injection once daily for 21 to 24 days.[1][2][3] Monitor body weight and food intake throughout the study.[2]

  • Endpoint Analysis: At the end of the treatment period, perform various metabolic tests as described below.

Experimental Workflow for Long-Term Efficacy Study

experimental_workflow start Start: 6-week-old db/db mice grouping Grouping (n=8/group) - Vehicle (5% DMSO in PBS) - this compound (10 mg/kg) start->grouping treatment Daily Tail Vein Injection for 21-24 days grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring endpoint_tests Endpoint Metabolic Tests treatment->endpoint_tests ogtt Oral Glucose Tolerance Test (OGTT) endpoint_tests->ogtt itt Insulin Tolerance Test (ITT) endpoint_tests->itt blood_collection Blood Collection (Fasting) endpoint_tests->blood_collection analysis Biochemical & Histological Analysis ogtt->analysis itt->analysis tissue_harvest Pancreas Harvest blood_collection->tissue_harvest tissue_harvest->analysis end End of Study analysis->end

Caption: Workflow for the long-term administration of this compound to db/db mice.

Key Experiments and Methodologies

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 12 hours overnight.

  • Baseline: Collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Administration: Administer glucose (2 g/kg body weight) orally via gavage.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose levels at each time point.

Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 4-6 hours.

  • Baseline: Collect a baseline blood sample (t=0) from the tail vein.

  • Insulin Administration: Administer human insulin (0.75-1.0 IU/kg body weight) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Analysis: Measure blood glucose levels at each time point.

Serum Biochemical Analysis
  • Sample Collection: After a 6-hour fast, collect blood via orbital or cardiac puncture.

  • Serum Separation: Centrifuge the blood to separate the serum.

  • Analytes: Measure the following using appropriate ELISA kits:

    • Fasting Serum Insulin (FSI)

    • Fasting Plasma Glucose (FPG)

    • Proinsulin

  • Calculation: Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index: HOMA-IR = [Fasting Insulin (μU/L) × Fasting Glucose (nmol/L)] / 22.5.[2]

Immunohistochemistry for Pancreatic β-cells
  • Tissue Preparation: Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Dissect the pancreas and fix it in 4% paraformaldehyde overnight. Embed the tissue in paraffin.

  • Sectioning: Cut 5 µm sections of the pancreas.

  • Staining:

    • Perform immunohistochemical staining for insulin to identify β-cells.

    • Perform TUNEL staining to detect apoptotic cells.

  • Analysis: Quantify β-cell mass and the rate of β-cell apoptosis using image analysis software.

Data Presentation

Short-Term Dose-Dependent Effects of this compound on Fasting Serum Insulin
Treatment GroupDose (mg/kg)Fasting Serum Insulin (ng/mL)
Vehicle-Insert Value ± SEM
This compound3Insert Value ± SEM
This compound10Insert Value ± SEM
This compound30Insert Value ± SEM
Note: Data should be presented as mean ± SEM. *p<0.05 compared to the vehicle-treated group.[2][3]
Long-Term Effects of this compound (10 mg/kg) on Metabolic Parameters in db/db Mice
ParameterLean Control (Vehicle)db/db (Vehicle)db/db (this compound)
Body Weight (g)Insert Value ± SEMInsert Value ± SEMInsert Value ± SEM
Food Intake ( g/day )Insert Value ± SEMInsert Value ± SEMInsert Value ± SEM
Fasting Plasma Glucose (mmol/L)Insert Value ± SEMInsert Value ± SEM Insert Value ± SEM
Fasting Serum Insulin (ng/mL)Insert Value ± SEMInsert Value ± SEMInsert Value ± SEM#
HOMA-IRInsert Value ± SEMInsert Value ± SEM**Insert Value ± SEM#
Proinsulin/Insulin RatioInsert Value ± SEMInsert Value ± SEMInsert Value ± SEM#
β-cell Apoptosis (%)Insert Value ± SEMInsert Value ± SEMInsert Value ± SEM#
Note: Data should be presented as mean ± SEM. **p<0.01, ***p<0.001 compared to the lean control group. #p<0.05 compared to the db/db vehicle-treated group.[2][3]

Conclusion

The administration of this compound via tail vein injection at a dose of 10 mg/kg for three weeks has been demonstrated to be effective in improving insulin sensitivity and protecting pancreatic β-cells in db/db mice.[2][3] While it may not directly lower blood glucose levels, its mechanism of action addresses the underlying pathophysiology of β-cell exhaustion in type 2 diabetes.[2][4] Researchers utilizing this compound should adhere to the detailed protocols outlined above to ensure the generation of robust and reliable data. Careful monitoring of animal welfare and precise execution of experimental procedures are paramount for successful outcomes.

References

Application Notes and Protocols for DC260126 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC260126 is a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a role in mediating the effects of free fatty acids (FFAs) on insulin secretion.[4][5][6][7] While acute FFA exposure can enhance glucose-stimulated insulin secretion (GSIS), chronic exposure is associated with β-cell dysfunction and lipotoxicity.[4] The role of GPR40 in the context of type 2 diabetes is complex and subject to ongoing research.[4] this compound serves as a valuable tool to investigate the therapeutic potential of GPR40 inhibition.

These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo metabolic studies, summarizing key findings and detailing relevant experimental protocols.

Mechanism of Action

This compound functions as a potent antagonist of GPR40.[1][3] It dose-dependently inhibits GPR40-mediated intracellular calcium elevation stimulated by various fatty acids, including linoleic acid, oleic acid, palmitoleic acid, and lauric acid.[1][2][8] The antagonism of GPR40 by this compound has been shown to reduce GTP-loading and ERK1/2 phosphorylation in GPR40-expressing cells.[2][3][8] In pancreatic β-cells, this inhibitory action suppresses the potentiation of glucose-stimulated insulin secretion by fatty acids.[2][3][8]

GPR40 Signaling Pathway and this compound Inhibition

GPR40_Signaling GPR40 Signaling Pathway and this compound Inhibition FFA Free Fatty Acids (FFAs) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates Gq Gq protein GPR40->Gq Activates This compound This compound This compound->GPR40 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (GSIS) Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: GPR40 signaling cascade and the inhibitory action of this compound.

Data Presentation: Dosage and Administration

In Vivo Studies in Rodent Models
Animal ModelAgeCompoundDosageAdministration RouteVehicleDurationKey FindingsReference
db/db Mice (Male)9 weeksThis compound3, 10, 30 mg/kgTail Vein Injection (once daily)5% DMSO in PBS5 daysDose-dependent decrease in fasting serum insulin.[9]
db/db Mice (Male)6 weeksThis compound10 mg/kgTail Vein Injection (once daily)5% DMSO in PBS3 weeks (21 days)Reduced blood insulin, improved insulin sensitivity, inhibited GSIS, reduced proinsulin/insulin ratio, and decreased β-cell apoptosis. No significant change in blood glucose.[4][9]
Zucker Rats (Female, Obese fa/fa)8 weeksThis compound6 mg/kgIntraperitoneal Injection (once daily)Propylene glycol8 weeksDecreased serum insulin levels, improved insulin tolerance, and increased Akt phosphorylation in the liver. No significant effect on food intake, body weight, blood glucose, or lipids.[1][10]

Experimental Protocols

Experimental Workflow for In Vivo Metabolic Studies

experimental_workflow General Workflow for In Vivo Metabolic Studies with this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Metabolic Analysis cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., db/db mice) Grouping Randomization into Groups (Vehicle vs. This compound) Animal_Acclimation->Grouping Daily_Dosing Daily Administration (e.g., Tail Vein Injection) Grouping->Daily_Dosing Monitoring Monitor Body Weight & Food Intake Daily_Dosing->Monitoring Fasting Fasting Monitoring->Fasting OGTT Oral Glucose Tolerance Test (OGTT) Fasting->OGTT ITT Insulin Tolerance Test (ITT) Fasting->ITT Blood_Sampling Blood/Serum Collection OGTT->Blood_Sampling ITT->Blood_Sampling Tissue_Harvest Tissue Harvesting (Pancreas, Liver, etc.) Blood_Sampling->Tissue_Harvest Biochemical_Analysis Serum Analysis (Insulin, Glucose, Lipids) Blood_Sampling->Biochemical_Analysis Histology Immunohistochemistry (e.g., Insulin Staining) Tissue_Harvest->Histology Biochemical_Analysis->Histology

References

Application Notes and Protocols: DC260126 in Glucose-Stimulated Insulin Secretion (GSIS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a role in mediating the effects of free fatty acids (FFAs) on insulin secretion.[3][4] While GPR40 agonists have been explored for their potential to enhance glucose-stimulated insulin secretion (GSIS) in the treatment of type 2 diabetes, the role of GPR40 antagonists like this compound is also a subject of investigation.[4][5] Studies suggest that inhibiting GPR40 may protect pancreatic β-cells from dysfunction caused by chronic exposure to high levels of FFAs, a condition known as lipotoxicity.[3][6]

These application notes provide a comprehensive overview of the use of this compound in GSIS assays, including its mechanism of action, protocols for in vitro and in vivo studies, and a summary of reported quantitative data.

Mechanism of Action

This compound functions by blocking the GPR40 receptor, thereby inhibiting the downstream signaling pathways activated by FFAs. In pancreatic β-cells, FFAs binding to GPR40 typically lead to an increase in intracellular calcium ([Ca2+]i) and potentiation of glucose-stimulated insulin secretion.[4] this compound competitively inhibits this process. It has been shown to dose-dependently inhibit GPR40-mediated Ca2+ elevations stimulated by various fatty acids.[1][2] By antagonizing GPR40, this compound can reduce hyperinsulinemia and improve insulin sensitivity in animal models of type 2 diabetes.[3][6][7]

cluster_0 Pancreatic β-Cell FFA Free Fatty Acids (FFAs) GPR40 GPR40 Receptor FFA->GPR40 Binds to PLC Phospholipase C (PLC) GPR40->PLC Activates This compound This compound This compound->GPR40 Inhibition Inhibition IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca2_release Ca2+ Release ER->Ca2_release Induces Insulin_granules Insulin Granule Exocytosis Ca2_release->Insulin_granules Promotes Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Leads to

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value (IC50) Cell Line Stimulant
GPR40-mediated Ca2+ Elevation6.28 µMGPR40-CHOLinoleic acid
5.96 µMGPR40-CHOOleic acid
7.07 µMGPR40-CHOPalmitoleic acid
4.58 µMGPR40-CHOLauric acid
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
In Vivo Study Parameter Animal Model Treatment Dose Duration Effect
Fasting Serum Insulindb/db mice10 mg/kg/day3 weeksSignificantly decreased
Glucose Stimulated Insulin Secretiondb/db mice10 mg/kg/day3 weeksSignificantly inhibited
Insulin Sensitivitydb/db mice10 mg/kg/day3 weeksImproved
Pancreatic β-cell Apoptosisdb/db mice10 mg/kg/day3 weeksReduced
Serum Insulin LevelsObese Zucker rats6 mg/kg/day8 weeksSignificantly decreased
Insulin ToleranceObese Zucker rats6 mg/kg/day8 weeksImproved
Data sourced from multiple studies.[3][6][7]

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets

This protocol is designed to assess the inhibitory effect of this compound on glucose- and FFA-potentiated insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from mouse, rat, or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

  • This compound stock solution (dissolved in DMSO)

  • Fatty acid stock solution (e.g., palmitic acid complexed to BSA)

  • Insulin ELISA kit

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place batches of 5-10 islets into each well of a 24-well plate. Pre-incubate the islets in 1 mL of KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C in a 5% CO2 incubator.

  • Treatment Incubation: Carefully remove the pre-incubation buffer and replace it with the following treatment solutions:

    • Basal Group: KRB with low glucose (2.8 mM) + vehicle (DMSO).

    • Stimulated Group: KRB with high glucose (16.7 mM) + vehicle (DMSO).

    • FFA Potentiation Group: KRB with high glucose (16.7 mM) + fatty acid + vehicle (DMSO).

    • This compound Treatment Group(s): KRB with high glucose (16.7 mM) + fatty acid + varying concentrations of this compound.

  • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Sample Collection: At the end of the incubation, carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the number of islets per well or to the total insulin content of the islets (optional).

Islet_Isolation Islet Isolation & Overnight Culture Pre_incubation Pre-incubation: Low Glucose (2.8 mM) KRB 1 hour, 37°C Islet_Isolation->Pre_incubation Treatment Treatment Incubation: - Basal (Low Glucose) - Stimulated (High Glucose) - FFA Potentiation - this compound + FFA 1 hour, 37°C Pre_incubation->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Insulin_ELISA Insulin Quantification (ELISA) Supernatant_Collection->Insulin_ELISA Data_Analysis Data Analysis Insulin_ELISA->Data_Analysis

Figure 2: In vitro GSIS experimental workflow.

In Vivo Glucose-Stimulated Insulin Secretion Assay in Mice

This protocol describes an in vivo experiment to evaluate the effect of this compound on GSIS in a mouse model of type 2 diabetes, such as the db/db mouse.

Animals and Treatment:

  • Male db/db mice (e.g., 6-9 weeks old).

  • This compound solution for injection (e.g., dissolved in 5% DMSO in PBS).

  • Vehicle control (5% DMSO in PBS).

  • Glucose solution for oral gavage (e.g., 2 g/kg body weight).

Procedure:

  • Acclimatization and Grouping: Acclimatize the animals and divide them into a vehicle control group and a this compound treatment group (n=8-10 per group).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle daily via a suitable route (e.g., tail vein injection or intraperitoneal injection) for a specified period (e.g., 3 weeks).[3][6]

  • Fasting: At the end of the treatment period, fast the mice for 6 hours.

  • Oral Glucose Tolerance Test (OGTT) with Insulin Measurement:

    • Take a baseline blood sample (t=0) from the tail vein.

    • Administer glucose orally (2 g/kg).

    • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Sample Processing: Separate the serum or plasma from the blood samples.

  • Insulin Measurement: Measure the insulin levels in the serum/plasma samples using an insulin ELISA kit.

  • Data Analysis: Plot the insulin concentration over time and calculate the area under the curve (AUC) for insulin to quantify the total glucose-stimulated insulin secretion.

Animal_Grouping Animal Grouping (Vehicle vs. This compound) Daily_Treatment Daily Administration (e.g., 3 weeks) Animal_Grouping->Daily_Treatment Fasting Fasting (6 hours) Daily_Treatment->Fasting Baseline_Sample Baseline Blood Sample (t=0) Fasting->Baseline_Sample Glucose_Gavage Oral Glucose Gavage (2 g/kg) Baseline_Sample->Glucose_Gavage Time_Course_Sampling Blood Sampling (15, 30, 60, 120 min) Glucose_Gavage->Time_Course_Sampling Serum_Separation Serum/Plasma Separation Time_Course_Sampling->Serum_Separation Insulin_ELISA Insulin Measurement (ELISA) Serum_Separation->Insulin_ELISA AUC_Analysis Data Analysis (AUC) Insulin_ELISA->AUC_Analysis

Figure 3: In vivo GSIS experimental workflow.

Conclusion

This compound serves as a valuable research tool for investigating the role of GPR40 in pancreatic β-cell function and the pathophysiology of type 2 diabetes. The provided protocols offer a framework for assessing its inhibitory effects on glucose-stimulated insulin secretion in both in vitro and in vivo settings. By antagonizing GPR40, this compound has been shown to reduce hyperinsulinemia and improve insulin sensitivity, suggesting that GPR40 inhibition may be a therapeutic strategy to protect β-cells from lipotoxicity-induced dysfunction.

References

Application Notes and Protocols for Studying GPR40 Signaling in MIN6 Cells using DC260126

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the G protein-coupled receptor 40 (GPR40) antagonist, DC260126, to investigate GPR40 signaling pathways in the MIN6 pancreatic beta-cell line. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant biological and experimental workflows.

Introduction to GPR40 and this compound

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain free fatty acids (FFAs).[1][2][3] It is highly expressed in pancreatic β-cells, including the MIN6 cell line.[1][2][4] The activation of GPR40 by FFAs plays a role in potentiating glucose-stimulated insulin secretion (GSIS).[3][5] The primary signaling cascade initiated by GPR40 activation involves the Gαq/11 protein, which activates phospholipase C (PLC).[1] PLC then catalyzes the formation of inositol 1,4,5-triphosphate (IP3), leading to the release of calcium (Ca2+) from the endoplasmic reticulum.[1][6] This rise in intracellular calcium is a key factor in the potentiation of insulin secretion.[1][6]

This compound is a potent and selective antagonist of GPR40.[7][8] It effectively inhibits GPR40-mediated signaling events, including intracellular calcium elevation, GTP-loading, and ERK1/2 phosphorylation.[7][8][9] In MIN6 cells, this compound has been shown to suppress FFA-potentiated GSIS and protect against cellular stress induced by fatty acids.[8][10] These characteristics make this compound a valuable tool for elucidating the role of GPR40 in pancreatic beta-cell function and dysfunction.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound on GPR40-mediated signaling.

Table 1: Inhibitory Concentration (IC50) of this compound on Fatty Acid-Stimulated Calcium Elevation

Fatty Acid StimulantIC50 (μM)Cell LineReference
Linoleic Acid6.28GPR40-CHO[7][8]
Oleic Acid5.96GPR40-CHO[7][8]
Palmitoleic Acid7.07GPR40-CHO[7][8]
Lauric Acid4.58GPR40-CHO[7][8]

Note: Data is derived from studies in Chinese Hamster Ovary (CHO) cells stably expressing GPR40, a common system for initial compound characterization.

GPR40 Signaling Pathway

The following diagram illustrates the canonical GPR40 signaling pathway in pancreatic beta-cells and the point of inhibition by this compound.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates ER ER Ca²⁺ Store IP3->ER Binds to IP3R Ca_ER Ca²⁺ InsulinVesicle Insulin Vesicles Ca_ER->InsulinVesicle Triggers Fusion InsulinSecretion Insulin Secretion (Potentiated) InsulinVesicle->InsulinSecretion ER->Ca_ER Release FFA Free Fatty Acids (e.g., Linoleic Acid) FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits

GPR40 signaling pathway and this compound inhibition point.

Experimental Protocols

MIN6 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing MIN6 cells to ensure their suitability for GPR40 signaling assays.

Materials:

  • MIN6 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose (e.g., 4.5 g/L)[11]

  • Fetal Bovine Serum (FBS), heat-inactivated[12]

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[12]

  • L-glutamine[13]

  • 0.25% Trypsin-EDTA solution[14]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Tissue culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10-15% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[12][14]

  • Cell Thawing: Thaw cryopreserved MIN6 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at low speed (e.g., 150 x g) for 5 minutes. Resuspend the cell pellet in fresh medium and plate in a T75 flask.[13][15]

  • Cell Maintenance: Culture cells at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.[13]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).[13][15]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is designed to measure insulin secretion from MIN6 cells in response to glucose and to assess the inhibitory effect of this compound on FFA-potentiated secretion.

Experimental Workflow Diagram:

GSIS_Workflow plate_cells 1. Plate MIN6 Cells (e.g., 24-well plate) pre_incubation 2. Pre-incubation (Low Glucose KRB, 1-2h) plate_cells->pre_incubation treatment 3. Treatment Incubation (1h at 37°C) pre_incubation->treatment collect_supernatant 4. Collect Supernatant (for Insulin Measurement) treatment->collect_supernatant lyse_cells 5. Lyse Cells (for Protein/DNA Content) treatment->lyse_cells elisa 6. Measure Insulin (ELISA) collect_supernatant->elisa normalize 7. Normalize Insulin to Content lyse_cells->normalize elisa->normalize

Workflow for the GSIS assay in MIN6 cells.

Materials:

  • MIN6 cells cultured in 24- or 48-well plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer or similar (e.g., Krebs-Ringer Buffer, KRB)[11][16]

  • Glucose solutions (for low and high glucose conditions, e.g., 2.8 mM and 16.7 mM)[16]

  • Free fatty acid (e.g., palmitic acid, linoleic acid) complexed to BSA

  • This compound stock solution (in DMSO)[7]

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Insulin ELISA kit

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein or DNA quantification assay kit

Protocol:

  • Cell Plating: Seed MIN6 cells in 24- or 48-well plates and grow to ~80% confluency.[11]

  • Pre-incubation: Gently wash the cells twice with a glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing low glucose (e.g., 2.8 mM) and 0.1% BSA for 1-2 hours at 37°C to bring insulin secretion to a basal level.[11][16]

  • Treatment: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing the treatment conditions. Example treatment groups:

    • Basal (Low Glucose)

    • Stimulated (High Glucose)

    • High Glucose + FFA (agonist control)

    • High Glucose + FFA + this compound (at various concentrations)

    • High Glucose + this compound (to test for non-GPR40 effects)

  • Incubation: Incubate the plates for 1 hour at 37°C.[11]

  • Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells and store at -20°C or below until the insulin assay.

  • Cell Lysis: Wash the remaining cell monolayer with PBS. Lyse the cells with an appropriate buffer (e.g., RIPA) and collect the lysate for total protein or DNA quantification.[11]

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the secreted insulin values to the total protein or DNA content of the corresponding well to account for variations in cell number.

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to GPR40 activation and inhibition by this compound.

Materials:

  • MIN6 cells cultured on black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit)[11][17]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer[18]

  • FFA solution (agonist)

  • This compound stock solution (antagonist)

  • Ionomycin (positive control)

  • EGTA (negative control)[19]

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling

Protocol:

  • Cell Plating: Seed MIN6 cells in a black-walled, clear-bottom 96-well plate and culture overnight.[17]

  • Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid in dye solubilization.[17]

  • Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.[19]

  • Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove extracellular dye. Leave a final volume of buffer in the wells.

  • Assay Measurement: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. b. Establish a stable baseline fluorescence reading for each well. c. Use the plate reader's injector to add this compound (or vehicle control) to the appropriate wells and continue recording. This step assesses any direct effect of the antagonist on baseline calcium. d. After a few minutes of incubation with the antagonist, inject the FFA agonist (e.g., linoleic acid) and immediately record the resulting change in fluorescence over time. e. At the end of the experiment, inject a calcium ionophore like ionomycin to determine the maximum fluorescence signal, followed by a chelator like EGTA for the minimum signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence over baseline (F/F0) or converted to calcium concentrations if using a ratiometric dye like Fura-2.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the role of GPR40 in MIN6 cells using the antagonist this compound. By employing these methods, researchers can effectively dissect the contribution of GPR40 to insulin secretion and other cellular processes, paving the way for a deeper understanding of beta-cell physiology and potential therapeutic interventions in metabolic diseases.

References

Application Notes and Protocols for In Vivo Testing of DC260126

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC260126 is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is activated by medium and long-chain free fatty acids (FFAs) and is predominantly expressed in pancreatic β-cells, where it plays a role in glucose-stimulated insulin secretion.[4][5][6] Dysregulation of GPR40 signaling has been implicated in the pathophysiology of type 2 diabetes.[5][7] Furthermore, emerging evidence suggests a role for GPR40 in various cancers, where its expression can be associated with tumor progression.[1][3][8] These findings position this compound as a valuable tool for investigating the therapeutic potential of GPR40 antagonism in both metabolic disorders and oncology.

These application notes provide detailed protocols for the in vivo evaluation of this compound in a type 2 diabetes model and a breast cancer xenograft model.

GPR40 Signaling Pathway

The activation of GPR40 by free fatty acids initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells. In some cancer cells, this pathway can be hijacked to promote proliferation and survival. This compound acts by blocking the initial binding of FFAs to GPR40, thereby inhibiting these downstream effects.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acids GPR40 GPR40/FFAR1 FFA->GPR40 Activates Gq Gαq GPR40->Gq Activates This compound This compound This compound->GPR40 Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Insulin Secretion (Pancreatic β-cells) Ca_release->Insulin_Secretion PKC->Insulin_Secretion Proliferation Cell Proliferation (Cancer Cells) PKC->Proliferation

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Part 1: In Vivo Efficacy in a Type 2 Diabetes Model

This protocol outlines the use of this compound in a db/db mouse model of type 2 diabetes to assess its impact on metabolic parameters.

Experimental Workflow: Type 2 Diabetes Model

T2D_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (21 days) cluster_monitoring Monitoring cluster_endpoints Endpoint Analysis (Day 21) acclimatize Acclimatize db/db mice (1 week) randomize Randomize into groups (n=8-10/group) acclimatize->randomize vehicle Vehicle Control (e.g., 5% DMSO in PBS) randomize->vehicle dc260126_low This compound (Low Dose) (e.g., 3 mg/kg) randomize->dc260126_low dc260126_high This compound (High Dose) (e.g., 10 mg/kg) randomize->dc260126_high bw_fi Body Weight & Food Intake (Weekly) vehicle->bw_fi fbg Fasting Blood Glucose (Weekly) vehicle->fbg dc260126_low->bw_fi dc260126_low->fbg dc260126_high->bw_fi dc260126_high->fbg ogtt Oral Glucose Tolerance Test (OGTT) bw_fi->ogtt fbg->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt serum Serum Analysis (Insulin, Proinsulin) itt->serum histo Pancreatic Histology (IHC for Insulin, TUNEL) serum->histo

Caption: Experimental workflow for testing this compound in a db/db mouse model.

Detailed Protocol: db/db Mouse Model

1. Animal Model and Acclimatization:

  • Male C57BL/KsJ-Leprdb/Leprdb (db/db) mice, 8-9 weeks old.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Grouping and Dosing:

  • Randomly assign mice to treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.

  • Group 1: Vehicle control (e.g., 5% DMSO in PBS, administered intraperitoneally (i.p.) daily).

  • Group 2: this compound (e.g., 3 mg/kg, i.p. daily).

  • Group 3: this compound (e.g., 10 mg/kg, i.p. daily).[4]

  • Prepare fresh dosing solutions daily.

3. In-Life Monitoring:

  • Record body weight and food intake weekly.

  • Measure fasting blood glucose weekly from tail vein blood using a glucometer.

4. Endpoint Analysis (after 21 days of treatment):

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 6 hours.

    • Administer a baseline glucose measurement (t=0).

    • Administer D-glucose orally (2 g/kg).

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Perform ITT 2-3 days after OGTT to allow for recovery.

    • Fast mice for 4 hours.

    • Administer a baseline glucose measurement (t=0).

    • Administer human insulin intraperitoneally (0.75 U/kg).

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin administration.

  • Terminal Sample Collection:

    • At the end of the study, fast mice for 6 hours and collect terminal blood samples via cardiac puncture.

    • Separate serum and store at -80°C for analysis of insulin and proinsulin levels by ELISA.

    • Euthanize mice and harvest the pancreas for histological analysis.

5. Histological Analysis:

  • Fix pancreas in 10% neutral buffered formalin.

  • Embed in paraffin and section.

  • Perform immunohistochemistry (IHC) for insulin to assess β-cell mass.

  • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to quantify β-cell apoptosis.[4]

Data Presentation: Metabolic Study
GroupDose (mg/kg)Final Body Weight (g)Change in Fasting Blood Glucose (%)Area Under the Curve (AUC) - OGTTArea Under the Curve (AUC) - ITTSerum Insulin (ng/mL)β-cell Apoptosis (TUNEL+ cells/islet)
Vehicle-45.2 ± 2.1+15.3 ± 3.535000 ± 21008500 ± 9505.8 ± 0.712.5 ± 2.1
This compound344.8 ± 1.9+5.1 ± 2.831500 ± 18007200 ± 8004.2 ± 0.5*7.3 ± 1.5
This compound1044.5 ± 2.0+2.3 ± 2.128000 ± 1500 6100 ± 7503.1 ± 0.4**4.1 ± 0.9***

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. This is hypothetical data.

Part 2: In Vivo Efficacy in a Breast Cancer Xenograft Model

This protocol details the evaluation of this compound in an immunodeficient mouse model bearing human breast cancer xenografts. The selection of a breast cancer cell line with high GPR40 expression is crucial.

Experimental Workflow: Breast Cancer Xenograft Model

Cancer_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoints Endpoint Analysis implant Implant GPR40-high breast cancer cells (e.g., MDA-MB-231) into nude mice tumor_growth Allow tumors to reach ~100-150 mm³ implant->tumor_growth randomize Randomize into groups (n=8-10/group) tumor_growth->randomize vehicle Vehicle Control randomize->vehicle dc260126_low This compound (Low Dose) randomize->dc260126_low dc260126_high This compound (High Dose) randomize->dc260126_high tumor_volume Measure Tumor Volume (2-3 times/week) vehicle->tumor_volume body_weight Monitor Body Weight (Weekly) vehicle->body_weight dc260126_low->tumor_volume dc260126_low->body_weight dc260126_high->tumor_volume dc260126_high->body_weight euthanize Euthanize at endpoint (e.g., tumor volume >1500 mm³) tumor_volume->euthanize body_weight->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor tumor_analysis Tumor Analysis (IHC for Ki-67, Western Blot for p-ERK) excise_tumor->tumor_analysis

Caption: Experimental workflow for testing this compound in a breast cancer xenograft model.

Detailed Protocol: Breast Cancer Xenograft Model

1. Cell Culture and Animal Model:

  • Culture a human breast cancer cell line with high GPR40 expression (e.g., MDA-MB-231) under standard conditions.

  • Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Monitor tumor growth regularly.

3. Grouping and Dosing:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Group 1: Vehicle control.

  • Group 2: this compound (e.g., 10 mg/kg, i.p. daily).

  • Group 3: this compound (e.g., 30 mg/kg, i.p. daily).

4. In-Life Monitoring:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Record body weight weekly as a measure of general toxicity.

5. Endpoint Analysis:

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or at the end of the study period (e.g., 28 days).

  • Excise tumors and record their final weight.

  • Divide each tumor into sections for different analyses:

    • One section for formalin fixation and paraffin embedding for IHC.

    • One section for snap-freezing in liquid nitrogen for Western blot analysis.

6. Biomarker Analysis:

  • IHC: Stain tumor sections for Ki-67 to assess cell proliferation.

  • Western Blot: Analyze tumor lysates for the expression of proteins downstream of GPR40 signaling, such as phosphorylated ERK1/2 (p-ERK), to confirm target engagement.

Data Presentation: Cancer Xenograft Study
GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)Ki-67 Positive Cells (%)p-ERK/Total ERK Ratio
Vehicle-1450 ± 150-1.5 ± 0.285 ± 70.95 ± 0.10
This compound10980 ± 12032.41.0 ± 0.1562 ± 6 0.65 ± 0.08
This compound30650 ± 90 55.20.7 ± 0.141 ± 5 0.35 ± 0.05

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. This is hypothetical data.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound in both metabolic disease and oncology settings. The experimental designs are intended to be a starting point and may require optimization based on the specific research questions and the characteristics of the chosen models. Careful execution of these studies will provide valuable insights into the therapeutic potential of GPR40 antagonism with this compound.

References

Application Notes and Protocols for DC260126 in Beta-Cell Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC260126 is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic beta-cells and is implicated in both the acute and chronic effects of free fatty acids (FFAs) on beta-cell function.[2][3] While acute activation of GPR40 by FFAs can potentiate glucose-stimulated insulin secretion, chronic exposure to high levels of saturated FFAs, such as palmitate, can lead to endoplasmic reticulum (ER) stress and subsequent beta-cell apoptosis, a process termed lipotoxicity.[2][4] this compound has been demonstrated to protect pancreatic beta-cells from this palmitate-induced ER stress and apoptosis, making it a valuable tool for studying the mechanisms of beta-cell death and for the development of therapeutic strategies to preserve beta-cell mass in metabolic diseases like type 2 diabetes.[2][3]

These application notes provide a comprehensive guide for utilizing this compound in in vitro studies of beta-cell apoptosis, with a focus on the MIN6 pancreatic beta-cell line.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineCommentsReference(s)
IC50 (Linoleic Acid-induced Ca2+ elevation) 6.28 µMGPR40-CHODemonstrates potent antagonism of GPR40 signaling.[1]
IC50 (Oleic Acid-induced Ca2+ elevation) 5.96 µMGPR40-CHOConsistent antagonist activity across different fatty acids.[1]
IC50 (Palmitoleic Acid-induced Ca2+ elevation) 7.07 µMGPR40-CHO[1]
IC50 (Lauric Acid-induced Ca2+ elevation) 4.58 µMGPR40-CHO[1]
Protective Concentration Not explicitly stated in the provided search resultsMIN6A concentration of 10 µM is a reasonable starting point for in vitro apoptosis protection studies based on its IC50 values.
Table 2: In Vivo Administration of this compound
Animal ModelDosageAdministration RouteDurationKey FindingsReference(s)
db/db Mice 10 mg/kgTail Vein Injection (daily)21 daysReduced the apoptotic rate of pancreatic beta-cells.[3][5]
Obese Zucker Rats 6 mg/kgIntraperitoneal Injection (daily)8 weeksImproved insulin tolerance.

Signaling Pathways and Experimental Workflows

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Palmitate Palmitate GPR40 GPR40 Palmitate->GPR40 Activates ER_Stress ER Stress (CHOP, BiP) GPR40->ER_Stress Induces This compound This compound This compound->GPR40 Inhibits JNK_p38 JNK/p38 MAPK Activation ER_Stress->JNK_p38 Leads to Caspase_Activation Caspase-3 Activation JNK_p38->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: GPR40 signaling pathway in beta-cell apoptosis.

Experimental_Workflow Cell_Culture 1. MIN6 Cell Culture Treatment 2. Palmitate and This compound Treatment Cell_Culture->Treatment Apoptosis_Assay 3. Apoptosis Detection Treatment->Apoptosis_Assay TUNEL TUNEL Assay Apoptosis_Assay->TUNEL Western_Blot Cleaved Caspase-3 Western Blot Apoptosis_Assay->Western_Blot Data_Analysis 4. Data Analysis TUNEL->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: MIN6 Cell Culture and Palmitate Treatment to Induce Apoptosis

This protocol describes the culture of MIN6 pancreatic beta-cells and the induction of apoptosis using palmitate, a saturated fatty acid.

Materials:

  • MIN6 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sodium Palmitate

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound (soluble in DMSO)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • MIN6 Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells every 3-4 days when they reach 80-90% confluency.

  • Preparation of Palmitate-BSA Conjugate:

    • Prepare a 100 mM stock solution of sodium palmitate in 50% ethanol at 60°C.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • To conjugate, add the palmitate stock solution dropwise to the BSA solution while stirring at 37°C to achieve a final concentration of 5 mM palmitate in 5% BSA. This creates a 10:1 molar ratio of palmitate to BSA.

    • Filter-sterilize the palmitate-BSA solution through a 0.22 µm filter.

  • Induction of Apoptosis and this compound Treatment:

    • Seed MIN6 cells in appropriate culture plates (e.g., 6-well plates for western blotting, or plates with coverslips for TUNEL staining). Allow cells to adhere and reach 60-70% confluency.

    • Serum-starve the cells for 2-4 hours in DMEM without FBS.

    • Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Add the palmitate-BSA conjugate to the media to a final concentration of 0.4-0.5 mM.[6][7]

    • Incubate the cells for 24-48 hours at 37°C.[6][7]

Protocol 2: Detection of Apoptosis by TUNEL Assay

This protocol details the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation in apoptotic cells.

Materials:

  • TUNEL assay kit (e.g., from Promega or a similar supplier)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • DNase I (for positive control)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Following treatment, gently wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[8]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[8]

    • Wash twice with deionized water.[8]

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:

      • An equilibration step with the provided buffer.

      • Incubation with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.[8]

    • For a negative control, incubate a sample with the label solution without the TdT enzyme.

    • For a positive control, pre-treat a fixed and permeabilized sample with DNase I to induce DNA breaks before the TUNEL reaction.

  • Counterstaining and Imaging:

    • Wash the cells twice with PBS.

    • Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.

Protocol 3: Detection of Cleaved Caspase-3 by Western Blot

This protocol outlines the detection of the active form of caspase-3, a key executioner of apoptosis, by western blotting.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology #9661)[9][10]

  • Primary antibody: Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Procedure:

  • Protein Extraction and Quantification:

    • After treatment, wash the cells in 6-well plates with ice-cold PBS.

    • Lyse the cells with 100-150 µL of ice-cold lysis buffer per well. Scrape the cells and collect the lysate.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel (e.g., 12-15%) and run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[9][10]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the β-actin antibody as a loading control.

    • Quantify the band intensities using image analysis software.

Concluding Remarks

This compound serves as an invaluable pharmacological tool for elucidating the role of GPR40 in mediating FFA-induced beta-cell apoptosis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the protective effects of GPR40 antagonism and to explore the underlying molecular mechanisms. Consistent and reproducible results will depend on careful adherence to these protocols and the use of appropriate controls.

References

Troubleshooting & Optimization

troubleshooting DC260126 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DC260126

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its solubility in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental use of this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low solubility in purely aqueous solutions. To improve dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1][2] This stock solution can then be diluted into your aqueous experimental buffer. For best results, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible to avoid solvent effects on your experiment. If precipitation occurs upon dilution, you may need to try a different co-solvent system or use a lower final concentration of this compound.

Q2: I am observing precipitation of this compound after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your cell culture medium.

  • Optimize Solvent Concentration: Ensure the final percentage of DMSO in your medium is minimal (typically <0.5%) to reduce toxicity and precipitation.

  • Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your medium can help to keep hydrophobic compounds like this compound in solution.

  • Utilize a Formulation with Solubilizing Agents: For in vivo studies, formulations with co-solvents and solubilizing agents have been used. One such formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).[3] Another option is 10% DMSO in 90% Corn Oil.[3] For cell-based assays, a similar approach with a biocompatible co-solvent might be necessary.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution.[2]

  • Sonication: Using an ultrasonic bath can also help to disperse the compound and aid in dissolution.[2]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: this compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment. Here are some reported solubilities:

  • DMSO: ≥ 100 mg/mL (325.33 mM)[3], soluble to 100 mM, and 20 mg/ml[1][2]

  • Ethanol: Soluble to 100 mM, 100 mg/ml[1], and ≤100mg/ml[2]

  • DMF: 30 mg/ml[1][2]

Always use a high-purity, anhydrous grade of the solvent to prepare your stock solution. It is recommended to use newly opened DMSO as it can be hygroscopic.[3]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound should be stored at -20°C.[2] Under these conditions, the stock solution can be stable for several months.[2] For working solutions for in vivo experiments, it is recommended to prepare them freshly and use them on the same day.[3]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

Solvent SystemReported SolubilitySource(s)
DMSO≥ 100 mg/mL (325.33 mM)[3]
DMSOSoluble to 100 mM
DMSO20 mg/mL[1][2]
EthanolSoluble to 100 mM
Ethanol100 mg/mL[1]
Ethanol≤100 mg/ml[2]
DMF30 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.13 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.13 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 3.074 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 325.33 g/mol ).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure:

    • Warm the this compound stock solution and the aqueous buffer to room temperature or 37°C.

    • Vortex the stock solution briefly.

    • Add the required volume of the stock solution to the aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.

    • Use the freshly prepared working solution for your experiment immediately.

Visualizations

GPR40_Signaling_Pathway FFA Free Fatty Acids (FFAs) GPR40 GPR40 (FFA1 Receptor) FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits Gq_alpha Gαq GPR40->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Promotes PKC->Insulin_secretion Promotes

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Insolubility Issue Prep_Stock Prepare concentrated stock in DMSO or Ethanol Start->Prep_Stock Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Success Success: Soluble Solution Precipitation->Success No Troubleshoot Troubleshooting Options Precipitation->Troubleshoot Yes Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Co_Solvent Use Co-solvents (e.g., SBE-β-CD) Troubleshoot->Co_Solvent Carrier_Protein Add Carrier Protein (e.g., BSA) Troubleshoot->Carrier_Protein Heat_Sonicate Gentle Warming (37°C) or Sonication Troubleshoot->Heat_Sonicate Lower_Conc->Dilute Co_Solvent->Dilute Carrier_Protein->Dilute Heat_Sonicate->Dilute

Caption: Troubleshooting workflow for this compound insolubility in aqueous solutions.

References

Technical Support Center: DC260126 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DC260126 in animal studies. The information is tailored for scientists and professionals in drug development, offering clear guidance on common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism involves inhibiting the GPR40-mediated signaling pathway, which is activated by medium and long-chain fatty acids. This inhibition leads to a reduction in intracellular calcium elevation and can suppress glucose-stimulated insulin secretion.[1][2][3]

Q2: What are the expected in vivo effects of this compound in metabolic studies?

A2: In animal models of obesity and type 2 diabetes, such as obese Zucker rats and db/db mice, this compound has been shown to improve insulin sensitivity and reduce hyperinsulinemia.[4][5][6] However, it is crucial to note that administration of this compound has not been observed to significantly lower blood glucose levels or affect glucose tolerance.[4][5][6] It also does not appear to impact food intake, body weight, or lipid levels.[4]

Q3: Why doesn't this compound lower blood glucose levels despite improving insulin sensitivity?

A3: The lack of a significant effect on hyperglycemia is a key finding in studies with this compound.[5][7][8] This may be attributed to the complex role of GPR40 in glucose homeostasis. In the pre-diabetic state, pancreatic β-cells can enter a compensatory phase with increased insulin output.[5] By antagonizing GPR40, this compound may reduce the insulin secretion load on these cells, thereby protecting them from dysfunction and apoptosis, which in the long term contributes to improved insulin sensitivity.[5][7] However, this effect on insulin secretion might not be sufficient to produce a direct and immediate reduction in blood glucose.

Q4: What are the recommended administration routes and dosages for this compound in rodents?

A4: this compound has been successfully administered in rodents via intraperitoneal (i.p.) injection and tail vein injection.[4][5] Commonly used dosages range from 3 mg/kg to 30 mg/kg, administered once daily.[5] The specific dose and route will depend on the experimental design and animal model.

Q5: Are there any known off-target effects or toxicity concerns with this compound?

A5: The currently available literature on this compound does not report significant off-target effects or direct toxicity. However, it is important to consider the broader context of GPR40 modulators. For instance, a GPR40 agonist, TAK-875, was terminated in clinical trials due to liver toxicity.[9][10] While this compound is an antagonist and may have a different safety profile, careful monitoring for any adverse effects is always recommended in animal studies.

Troubleshooting Guide

Issue 1: Difficulty in Dissolving and Formulating this compound
  • Problem: this compound is poorly soluble in aqueous solutions, leading to challenges in preparing a homogenous and stable formulation for injection.

  • Solution:

    • Vehicle Selection: Avoid using water or saline alone. Common and effective vehicles for this compound include:

      • Propylene glycol.[2]

      • A solution of 5% Dimethyl sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS).[5]

      • A suspension in Carboxymethyl cellulose-sodium (CMC-Na).

    • Preparation Technique:

      • First, create a stock solution by dissolving this compound in a small amount of a suitable organic solvent like DMSO.

      • For the final formulation, slowly add the stock solution to the chosen vehicle (e.g., PBS, corn oil, or a solution of 20% SBE-β-CD in saline) while vortexing to ensure proper mixing.[2]

      • If precipitation occurs upon dilution, gentle heating and/or sonication can aid in dissolution.[2]

    • Stability: Prepare fresh solutions for injection daily to avoid potential degradation or precipitation over time. While some solutions may be stable for short periods when stored properly, fresh preparation is the best practice to ensure consistent dosing.

Issue 2: Unexpected or Inconsistent Experimental Results
  • Problem: Researchers observe high variability in animal responses or results that contradict the expected outcomes (e.g., no change in insulin sensitivity).

  • Solution:

    • Vehicle Control: Always include a vehicle-only control group in your study. Solvents like DMSO can have biological effects of their own, and it is essential to differentiate these from the effects of this compound.[1]

    • Animal Model and Disease State: The effects of this compound can be highly dependent on the animal model and the stage of the metabolic disease. The controversial role of GPR40 in diabetes means that outcomes can vary.[5] Be sure to thoroughly characterize your animal model.

    • Route of Administration: The choice between intraperitoneal and intravenous injection can influence the pharmacokinetic and pharmacodynamic profile of the compound. Tail vein injection was chosen in some studies to minimize potential effects on GPR40 in the intestine, which could influence GLP-1 release.[5]

    • Assay Timing: When performing tests like the Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT), the timing of the test relative to the last dose of this compound is critical. Ensure a consistent schedule for dosing and testing.

Issue 3: No Significant Effect on Blood Glucose Levels
  • Problem: After administering this compound, there is no observable reduction in blood glucose, leading to the assumption that the compound is inactive.

  • Solution:

    • Re-evaluate Primary Endpoints: As established in multiple studies, the primary effect of this compound is on insulin sensitivity and hyperinsulinemia, not directly on glycemia.[4][5][6] Your primary endpoints should include measurements of plasma insulin levels and an assessment of insulin sensitivity (e.g., via ITT or HOMA-IR calculation).

    • Mechanism of Action: Understand that the therapeutic benefit of this compound, as proposed in the literature, is the protection of pancreatic β-cells from dysfunction, which is a longer-term effect.[5][7]

    • Dose-Response Study: If feasible, conduct a dose-response study to confirm that the administered dose is within the pharmacologically active range for your specific animal model and experimental conditions.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

LigandGPR40-mediated Ca2+ Elevation IC50 (µM)
Linoleic Acid6.28
Oleic Acid5.96
Palmitoleic Acid7.07
Lauric Acid4.58

Data sourced from MedchemExpress.[2]

Table 2: In Vivo Study Parameters for this compound

Animal ModelDosageAdministration RouteDurationVehicleKey FindingsReference
Obese Zucker Rats6 mg/kg/dayIntraperitoneal8 weeksPropylene GlycolImproved insulin tolerance, no change in glucose tolerance.[4][6]
db/db Mice3, 10, 30 mg/kg/dayTail Vein Injection5 days5% DMSO in PBSDose-dependent decrease in fasting serum insulin.[5][11]
db/db Mice10 mg/kg/dayTail Vein Injection21-24 days5% DMSO in PBSImproved insulin sensitivity, reduced hyperinsulinemia, no change in blood glucose.[5][7][11]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in Rats
  • Materials:

    • This compound powder

    • Propylene glycol

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile syringes and needles

  • Procedure:

    • Calculate the required amount of this compound and propylene glycol based on the desired final concentration and the dosing volume. For a 6 mg/kg dose in a 300g rat with a dosing volume of 1 ml/kg, the concentration would be 1.8 mg/ml.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of propylene glycol to the tube.

    • Vortex the mixture vigorously until the powder is completely dissolved. If needed, sonicate the solution for short intervals in a water bath to aid dissolution.

    • Visually inspect the solution for any particulate matter. It should be a clear solution.

    • Draw the required volume of the solution into a sterile syringe for intraperitoneal injection.

    • Administer the solution to the rats once daily for the duration of the study.

Protocol 2: Preparation and Administration of this compound for Tail Vein Injection in Mice
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringes and needles

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock solution.

    • For the final injection solution, dilute the stock solution in sterile PBS to achieve the desired final concentration and a final DMSO concentration of 5% or less. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µl, the final concentration would be 2.5 mg/ml. To prepare 1 ml of this solution, you would add 250 µl of the 10 mg/ml stock to 750 µl of PBS.

    • Vortex the final solution thoroughly.

    • Draw the solution into an insulin syringe with a fine gauge needle suitable for tail vein injections.

    • Administer the calculated volume to the mice via the tail vein once daily.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fatty Acids Fatty Acids GPR40 GPR40 (FFAR1) Fatty Acids->GPR40 Activates PLC PLC GPR40->PLC Activates Ca_Influx Ca2+ (Influx) GPR40->Ca_Influx Promotes IP3 IP3 PLC->IP3 Generates Ca_ER Ca2+ (from ER) IP3->Ca_ER Stimulates Release Insulin_Secretion Glucose-Stimulated Insulin Secretion Ca_ER->Insulin_Secretion Promotes Ca_Influx->Insulin_Secretion Promotes This compound This compound This compound->GPR40

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase A1 Animal Acclimatization (e.g., db/db mice) A2 Baseline Measurements (Glucose, Insulin, Body Weight) A1->A2 A3 Randomization into Groups (Vehicle vs. This compound) A2->A3 B1 Daily Administration (e.g., 10 mg/kg this compound via tail vein) A3->B1 B2 Regular Monitoring (Body Weight, Food/Water Intake) B1->B2 C1 Metabolic Testing (OGTT, ITT) B1->C1 After specified treatment duration C2 Blood Sampling (Fasting Glucose, Insulin) C1->C2 C3 Tissue Collection (Pancreas, Liver) C2->C3

Caption: General experimental workflow for in vivo studies with this compound.

References

improving the efficacy of DC260126 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DC260126, a potent and selective antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of GPR40/FFAR1.[1] It functions by dose-dependently inhibiting the binding of endogenous long-chain free fatty acids (FFAs) to the receptor. This antagonism blocks the downstream signaling cascade, which includes the inhibition of FFA-induced increases in intracellular calcium (Ca2+) levels and the suppression of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[1][2]

Q2: What are the primary applications of this compound in cell-based assays?

A2: this compound is primarily used to:

  • Investigate the role of GPR40 in cellular processes.

  • Inhibit FFA-mediated signaling pathways.

  • Study its potential therapeutic effects, such as protecting pancreatic β-cells from lipotoxicity and apoptosis.[1][2]

  • Serve as a negative control in experiments involving GPR40 agonists.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO and ethanol.[3] For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the typical working concentration range for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell type and specific assay. However, based on its IC50 values for inhibiting FFA-stimulated Ca2+ elevation (ranging from 4.58 to 7.07 µM for different fatty acids), a starting concentration range of 1-10 µM is recommended for most in vitro experiments.[1] Dose-response experiments are crucial to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Calcium (Ca2+) Flux Assays

Problem: No or low inhibition of FFA-induced calcium signal with this compound.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve with this compound (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line and agonist.
Agonist (FFA) Concentration Too High Ensure the FFA concentration used is at or near its EC50 to allow for competitive antagonism. An excessively high agonist concentration can overcome the inhibitory effect of this compound.
Cell Health and Receptor Expression Verify cell viability and ensure the cells express sufficient levels of GPR40. Low receptor expression will result in a weak signal window.
Incorrect Assay Buffer Use a buffer with low background fluorescence and appropriate calcium concentration. Some buffer components can interfere with fluorescent dyes.
Improper Dye Loading Optimize dye loading conditions (concentration, incubation time, and temperature) for your specific cell line. Incomplete de-esterification of the dye can lead to a poor signal.
Vehicle (DMSO) Effects Include a vehicle-only control to assess the effect of the solvent on the calcium signal. High concentrations of DMSO can be toxic to cells.

Problem: High background fluorescence or noisy signal.

Possible Cause Troubleshooting Step
Cell Clumping or Uneven Seeding Ensure a single-cell suspension before seeding and even distribution in the wells.
Autofluorescence of this compound Test for autofluorescence of this compound at the excitation and emission wavelengths of your calcium indicator dye.
Contamination Check for microbial contamination in the cell culture, which can affect cell health and assay performance.
Insulin Secretion Assays (e.g., using MIN6 cells)

Problem: this compound does not inhibit glucose-stimulated insulin secretion (GSIS) potentiated by FFAs.

Possible Cause Troubleshooting Step
Low GPR40 Expression in MIN6 Cells GPR40 expression in MIN6 cells can decrease with high passage numbers.[4] Use low-passage MIN6 cells (passage <30) for consistent results.
Inappropriate Glucose Concentration Ensure the glucose concentration used for stimulation is optimal for your MIN6 cell clone (typically 15-25 mM).
FFA Potentiation is Absent Confirm that the chosen FFA (e.g., linoleic acid, palmitic acid) potentiates GSIS in your MIN6 cells before testing the inhibitory effect of this compound.
Incorrect Incubation Times Optimize the pre-incubation time with this compound and the stimulation time with glucose and FFAs.
Insulin Degradation Use a protease inhibitor cocktail in your collection buffer to prevent insulin degradation.
ELISA/Assay Issues Validate your insulin detection method (e.g., ELISA) with appropriate standards and controls.

Problem: High variability in insulin secretion measurements.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells.
Pipetting Errors Use calibrated pipettes and be consistent with pipetting techniques.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain humidity.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Inhibition of FFA-Stimulated Ca2+ Elevation in GPR40-CHO cells [1]

Free Fatty Acid AgonistIC50 (µM)
Linoleic Acid6.28
Oleic Acid5.96
Palmitoleic Acid7.07
Lauric Acid4.58

Experimental Protocols

Protocol 1: Calcium Flux Assay

This protocol describes a method to measure the inhibitory effect of this compound on FFA-induced intracellular calcium mobilization in cells expressing GPR40.

Materials:

  • GPR40-expressing cells (e.g., CHO-GPR40, HEK293-GPR40)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Free fatty acid agonist (e.g., linoleic acid)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed GPR40-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound and the FFA agonist in HBSS. The final DMSO concentration should be below 0.5%.

  • Assay:

    • Place the cell plate into a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) every second for a total of 120-180 seconds.

    • Establish a baseline reading for 10-20 seconds.

    • Add this compound (or vehicle) to the wells and incubate for 10-15 minutes.

    • Add the FFA agonist to the wells and continue recording the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Determine the inhibitory effect of this compound by comparing the ΔF in the presence and absence of the antagonist.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on FFA-potentiated GSIS in MIN6 pancreatic β-cells.

Materials:

  • MIN6 cells (low passage)

  • 24-well plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.1% BSA.

  • Glucose solutions in KRBH buffer (e.g., 2.8 mM and 25 mM)

  • This compound

  • Free fatty acid (e.g., 100 µM linoleic acid complexed to BSA)

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells into 24-well plates at a density that allows them to reach ~80% confluency after 48-72 hours.

  • Pre-incubation (Starvation):

    • Wash the cells twice with KRBH buffer containing 2.8 mM glucose.

    • Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 1-2 hours at 37°C.

  • Inhibition:

    • Aspirate the starvation buffer.

    • Add KRBH buffer containing 2.8 mM glucose and different concentrations of this compound (or vehicle). Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Aspirate the buffer.

    • Add KRBH buffer with either 2.8 mM glucose (basal) or 25 mM glucose (stimulated), with or without the FFA, and the corresponding concentration of this compound.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Signaling Pathway and Workflow Diagrams

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates FFA Free Fatty Acids (Agonist) FFA->GPR40 Binds & Activates This compound This compound (Antagonist) This compound->GPR40 Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Calcium_Flux_Assay_Workflow start Start seed_cells Seed GPR40-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading pre_incubation Pre-incubate with This compound or vehicle dye_loading->pre_incubation agonist_addition Add FFA agonist and measure fluorescence pre_incubation->agonist_addition data_analysis Analyze fluorescence data (ΔF over time) agonist_addition->data_analysis end End data_analysis->end

Caption: Experimental workflow for a calcium flux assay with this compound.

GSIS_Assay_Workflow start Start seed_cells Seed MIN6 cells in 24-well plate start->seed_cells starvation Starve cells in low glucose KRBH seed_cells->starvation inhibition Incubate with this compound in low glucose KRBH starvation->inhibition stimulation Stimulate with high glucose +/- FFA and this compound inhibition->stimulation collect_supernatant Collect supernatant stimulation->collect_supernatant measure_insulin Measure insulin concentration (ELISA) collect_supernatant->measure_insulin normalize Normalize to total protein measure_insulin->normalize end End normalize->end

Caption: Experimental workflow for a GSIS assay with this compound.

References

addressing off-target effects of DC260126 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DC260126. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot potential issues, with a focus on addressing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: this compound is a potent and specific antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3]

Q2: What is the established mechanism of action for this compound? A2: this compound works by inhibiting the binding of free fatty acids (FFAs) to the GPR40 receptor. This blockade prevents downstream signaling events, including Gq protein activation, subsequent increases in intracellular calcium (Ca2+), and ERK1/2 phosphorylation.[1][2][3] In pancreatic β-cells, it specifically suppresses FFA-potentiated glucose-stimulated insulin secretion (GSIS).

Q3: What are the expected in vivo effects of this compound in metabolic disease models? A3: In obese diabetic animal models, such as db/db mice and Zucker rats, this compound is not expected to lower blood glucose levels directly.[4][5] Instead, its primary therapeutic effects are the protection of pancreatic β-cells from dysfunction caused by chronic FFA exposure (lipotoxicity).[6] Key expected outcomes include reduced fasting serum insulin, improved insulin sensitivity, and a decrease in β-cell apoptosis.[4][6]

Q4: Why would a GPR40 antagonist be beneficial in type 2 diabetes research? A4: While GPR40 agonists are investigated to acutely increase insulin secretion, the role of GPR40 in the chronic pathophysiology of type 2 diabetes is more complex.[4][6] Sustained activation of GPR40 by elevated FFAs can lead to ER stress, β-cell exhaustion, and apoptosis.[6] Antagonists like this compound are used to investigate whether blocking this chronic signaling can preserve long-term β-cell function and mass, thereby preventing disease progression.[5][6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Ca2+ elevation stimulated by various free fatty acids in GPR40-expressing cells.

Free Fatty Acid StimulantIC50 (μM)
Linoleic Acid6.28
Oleic Acid5.96
Palmitoleic Acid7.07
Lauric Acid4.58
(Data sourced from Selleck Chemicals, MedchemExpress, and APExBIO).[1][2][3]

Table 2: Summary of Key In Vivo Experimental Findings

This table outlines the reported effects of this compound in preclinical animal models of obesity and type 2 diabetes.

Animal ModelDose & AdministrationDurationKey Outcomes
db/db Mice10 mg/kg, tail vein injection21-24 days- Significantly reduced fasting serum insulin. - Improved insulin sensitivity (ITT). - Reduced β-cell apoptosis (TUNEL assay). - No significant change in fasting blood glucose.
Zucker Fatty Rats6 mg/kg, intraperitoneal injection8 weeks- Significantly decreased serum insulin levels. - Improved insulin tolerance. - Increased Akt phosphorylation in the liver. - No significant change in blood glucose, glucose tolerance, body weight, or food intake.
(Data sourced from studies published in PLoS ONE and Biomedicine & Pharmacotherapy).[4][5][6]

GPR40 Signaling and this compound Inhibition

GPR40_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates FFA Free Fatty Acids (e.g., Palmitate) FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits PLC PLC Gq->PLC Apoptosis ER Stress & Apoptosis (Chronic Signaling) Gq->Apoptosis Chronic Activation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases ERK ERK1/2 Phosphorylation DAG->ERK Insulin Potentiated Insulin Secretion Ca_ER->Insulin ERK->Insulin

Caption: GPR40 signaling cascade and the inhibitory action of this compound.

Troubleshooting Guide

This guide addresses unexpected experimental outcomes that may raise concerns about off-target effects.

Problem 1: this compound is significantly lowering blood glucose in my in vivo model.

  • Possible Cause (On-Target): The literature consensus is that GPR40 antagonism with this compound does not directly lower blood glucose.[4][5] However, experimental conditions can vary. A profound improvement in insulin sensitivity in a specific model could indirectly lead to lower glucose. Another possibility is an effect on GLP-1 secretion if the drug is administered orally, though studies have used injections to minimize this.[6]

  • Possible Cause (Off-Target/Other):

    • Confounding Variables: Check for changes in food intake or body weight that are independent of the drug's action. Although this compound was reported not to affect these, your specific model might respond differently.[4][6]

    • Off-Target Effect: The compound could be interacting with another target involved in glucose homeostasis.

  • Solution & Validation:

    • Confirm Insulin Sensitivity: Perform an insulin tolerance test (ITT). A significant improvement in insulin sensitivity should accompany the glucose-lowering effect if it is a consequence of the drug's known mechanism.[6]

    • Use a Structural Analog: Test a structurally different GPR40 antagonist. If the glucose-lowering effect is unique to this compound, it points towards an off-target mechanism.

    • Test in GPR40 Knockout Animals: The definitive test. Administer this compound to GPR40 knockout animals. If the glucose-lowering effect persists, it is unequivocally an off-target effect.

Problem 2: I am not observing the expected improvement in insulin sensitivity or reduction in β-cell apoptosis.

  • Possible Cause (Experimental):

    • Dosing and Bioavailability: Ensure the compound is fully dissolved and administered correctly. The vehicle (e.g., 5% DMSO in PBS) and route of administration (e.g., tail vein vs. IP) are critical.[2][6] Prepare fresh solutions for in vivo experiments.[2]

    • Disease Model Stage: The protective effects of this compound are most apparent in models with established hyperinsulinemia and β-cell stress.[6] If the disease is too advanced (widespread β-cell death) or too early, the effects may be masked.

    • Assay Sensitivity: Verify the sensitivity and correct execution of your ITT, insulin ELISA, and apoptosis (e.g., TUNEL) assays.

  • Solution & Validation:

    • Dose-Response Study: Perform a dose-response experiment (e.g., 3, 10, 30 mg/kg) to confirm you are using an effective dose for your model.[2]

    • Confirm Target Engagement: Measure a proximal biomarker of GPR40 activity. For instance, assess FFA-stimulated ERK phosphorylation in isolated islets from treated vs. vehicle animals. A lack of inhibition points to a bioavailability problem.

    • Positive Control: Use a different compound known to improve insulin sensitivity in your model (e.g., a thiazolidinedione) to validate that the model is responsive.

Problem 3: this compound shows activity in my cell line, which does not express GPR40.

  • Possible Cause (Off-Target): This is a strong indication of an off-target effect. All molecules can have off-target activities, especially at higher concentrations.

  • Solution & Validation:

    • Confirm GPR40 Absence: Use RT-qPCR and/or Western blot to definitively confirm the absence of GPR40 mRNA and protein in your cell line.

    • Concentration-Response Curve: Determine the potency of this compound for the observed effect. If the effect only occurs at concentrations significantly higher (>10-fold) than its IC50 for GPR40 (~5-7 μM), it is likely an off-target effect with lower affinity.

    • Target Identification: Use methods like chemical proteomics or affinity chromatography with this compound as bait to identify potential off-target binding partners in your cell line.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_validation Biological Validation Start Unexpected Experimental Result Observed Check_Exp Verify Experimental Parameters (Dose, Vehicle, Assay Validity) Start->Check_Exp KO_Model Test in GPR40 Knockout/ Knockdown Model (Cell or Animal) Check_Exp->KO_Model If experiment is valid On_Target Result is likely On-Target Off_Target Result is likely Off-Target KO_Model->Off_Target Effect Persists Analog_Test Test with Structurally Different GPR40 Antagonist KO_Model->Analog_Test Effect is Abolished (Suggests On-Target) Analog_Test->On_Target Similar Effect Observed Analog_Test->Off_Target Effect is Not Replicated (Suggests Off-Target)

Caption: Logical workflow for distinguishing on-target vs. off-target effects.

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in db/db Mice

  • Animal Model: Male C57BL/KsJ-Lepdb (db/db) mice, age 6-9 weeks.[2]

  • Acclimatization: House mice for at least one week with free access to standard chow and water.

  • Grouping: Divide mice into vehicle and treatment groups (n=8/group).

  • Compound Preparation: Prepare this compound at 10 mg/kg in a vehicle of 5% DMSO in sterile PBS. Prepare fresh daily.[2]

  • Administration: Administer the compound or vehicle once daily via tail vein injection for 21-24 days.[2][6]

  • Monitoring: Record body weight and food intake regularly.

  • Insulin Tolerance Test (ITT): On day 23, fast mice for 6 hours. Administer an intraperitoneal injection of human insulin (0.75 U/kg). Measure blood glucose from a tail vein sample at 0, 15, 30, 60, and 90 minutes post-injection.[5]

  • Tissue Collection: At the end of the study, euthanize mice and collect pancreas for histological analysis (e.g., TUNEL assay).

Protocol 2: In Vitro Calcium Flux Assay

  • Cell Line: Use a cell line stably overexpressing human GPR40, such as GPR40-CHO cells.[1]

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Incubation: Wash cells and incubate with varying concentrations of this compound (e.g., 0.1 to 100 μM) or vehicle for 15-30 minutes.

  • Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence, then add a GPR40 agonist (e.g., 10 μM linoleic acid) and immediately measure the kinetic fluorescence response for 2-3 minutes.

  • Data Analysis: Calculate the peak fluorescence response over baseline. Plot the response against the concentration of this compound to determine the IC50 value.

Protocol 3: TUNEL Assay for Pancreatic Apoptosis

  • Tissue Preparation: Fix pancreas tissue collected from the in vivo study in 10% neutral buffered formalin, embed in paraffin, and cut into 5 μm sections.

  • Staining: Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using a commercial kit (e.g., from Merck) following the manufacturer's instructions.[6] This involves permeabilization, incubation with the TdT enzyme and labeled nucleotides, and visualization.

  • Immunohistochemistry: Co-stain adjacent sections with an antibody against insulin to identify β-cells and define the islet area.[6]

  • Quantification: For each animal, count the number of TUNEL-positive cells within at least 15-20 different islets. Calculate the apoptotic rate as the number of TUNEL-positive cells per total islet area or per number of β-cells.[6] Compare the rates between vehicle and this compound-treated groups.

References

refining experimental protocols for consistent DC260126 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DC260126. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to achieve consistent and reliable results with the GPR40/FFAR1 antagonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and summarized data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It works by dose-dependently inhibiting the intracellular calcium (Ca2+) elevation stimulated by free fatty acids (FFAs) like linoleic acid and oleic acid.[1][2] This antagonism also leads to the reduction of GTP-loading and ERK1/2 phosphorylation stimulated by FFAs.[1]

Q2: What are the common in vitro applications of this compound?

A2: this compound is commonly used in in vitro studies to investigate the role of GPR40 in various cellular processes. Key applications include:

  • Inhibition of FFA-induced intracellular calcium mobilization.[1]

  • Reduction of ERK1/2 phosphorylation.[1]

  • Suppression of palmitic acid-potentiated glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, such as MIN6 cells.[1]

  • Studying its protective effects against palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in pancreatic β-cells.[1]

Q3: What are the observed in vivo effects of this compound?

A3: In animal models, such as db/db mice and obese Zucker rats, this compound has been shown to:

  • Decrease fasting serum insulin levels.[3][4]

  • Improve insulin sensitivity.[3][4]

  • Reduce the number of apoptotic pancreatic β-cells.[3]

  • Inhibit glucose-stimulated insulin secretion.[3]

  • Notably, it often does not produce a significant change in blood glucose levels or glucose tolerance.[3][4]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and ethanol. For in vivo studies, it can be formulated in vehicles such as 5% DMSO in PBS or propylene glycol.[1] It is recommended to prepare fresh solutions for in vivo experiments. For long-term storage, the solid compound should be stored at -20°C.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

  • Question: I am observing high variability in my intracellular calcium or ERK1/2 phosphorylation assays when using this compound. What could be the cause?

  • Answer:

    • Cell Health and Passage Number: Ensure your cells (e.g., GPR40-expressing CHO cells, MIN6 cells) are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling responses.

    • Compound Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent across experiments and does not exceed a level toxic to your cells (typically <0.5%).

    • Agonist Concentration: The concentration of the FFA used to stimulate GPR40 is critical. Ensure you are using a consistent and appropriate concentration of the agonist (e.g., linoleic acid, oleic acid) to elicit a robust and reproducible response.

    • Incubation Times: Optimize and strictly adhere to incubation times for both this compound pre-treatment and FFA stimulation.

Issue 2: No significant effect on hyperglycemia in in vivo studies.

  • Question: My in vivo study with this compound shows improved insulin sensitivity but no significant change in blood glucose levels. Is this expected?

  • Answer: Yes, this is a frequently reported observation.[3][4] Several factors may contribute to this:

    • Compensatory Mechanisms: In diabetic models like db/db mice, there might be compensatory mechanisms at play where the pancreas is already in a state of hyperinsulinemia. Reducing insulin secretion with this compound may improve insulin sensitivity without correcting the underlying hyperglycemia, especially in the short term.[3]

    • Timing and Duration of Treatment: The stage of the disease and the duration of this compound administration can influence the outcome. Longer-term studies or treatment initiated at an earlier disease stage might be required to observe effects on blood glucose.

    • Animal Model: The choice of animal model is crucial. The metabolic state and genetic background of the animals can significantly impact the response to a GPR40 antagonist.

Issue 3: Difficulty in detecting a reduction in pancreatic β-cell apoptosis.

  • Question: I am not observing a significant decrease in pancreatic β-cell apoptosis with this compound treatment in my study. What should I check?

  • Answer:

    • Apoptosis Induction: Ensure that the model you are using exhibits a robust and measurable level of β-cell apoptosis at baseline. The pro-apoptotic stimulus (e.g., chronic high-fat diet, palmitate treatment) should be sufficient to induce a significant level of cell death.

    • Assay Sensitivity: The TUNEL assay is a common method for detecting DNA fragmentation in apoptotic cells. Ensure the protocol is optimized for your tissue samples, including proper fixation and permeabilization steps. Consider co-staining with an insulin marker to specifically identify β-cells.

    • Timing of Analysis: The timing of tissue collection is critical. The protective effects of this compound on β-cell apoptosis may be more pronounced at specific time points during the progression of the disease model.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

AssayCell LineAgonistIC50 (µM)Reference
Intracellular Ca2+ ElevationGPR40-CHOLinoleic Acid6.28[1][2]
Intracellular Ca2+ ElevationGPR40-CHOOleic Acid5.96[1][2]
Intracellular Ca2+ ElevationGPR40-CHOPalmitoleic Acid7.07[1][2]
Intracellular Ca2+ ElevationGPR40-CHOLauric Acid4.58[1][2]

Table 2: In Vivo Efficacy of this compound in db/db Mice

ParameterTreatment GroupResultp-valueReference
Fasting Serum InsulinVehicleIncreased vs. Lean<0.01[5]
This compound (10 mg/kg)Decreased vs. Vehicle<0.05[5]
HOMA-IR IndexVehicleIncreased vs. Lean<0.001[5]
This compound (10 mg/kg)Decreased vs. Vehicle<0.05[5]
Glucose Stimulated Insulin Secretion (Phase 2)Vehicle--[6]
This compound (10 mg/kg)Suppressed vs. Vehicle<0.05[6]
Pancreatic β-cell ApoptosisVehicleIncreased vs. Lean-[5]
This compound (10 mg/kg)Reduced vs. Vehicle<0.05[5]

Experimental Protocols

In Vitro Assays

1. Intracellular Calcium Mobilization Assay

  • Cell Seeding: Seed GPR40-expressing CHO cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a specific FFA agonist (e.g., linoleic acid) to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a microplate reader capable of kinetic reads. The change in fluorescence corresponds to the change in intracellular calcium concentration.

2. ERK1/2 Phosphorylation Western Blot

  • Cell Treatment: Seed cells (e.g., GPR40-CHO) and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with desired concentrations of this compound for 1-2 hours. Stimulate with an FFA agonist for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT)

  • Animal Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight glucose solution orally via gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC).

2. Insulin Tolerance Test (ITT)

  • Animal Fasting: Fast mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

  • Data Analysis: Plot the percentage of initial blood glucose over time.

Signaling Pathway and Experimental Workflow Diagrams

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FFA Free Fatty Acid (e.g., Linoleic Acid) GPR40 GPR40/FFAR1 FFA->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Secretion Ca_ER->Insulin Triggers ERK ERK1/2 Phosphorylation PKC->ERK Leads to ERK->Insulin Potentiates This compound This compound This compound->GPR40 Antagonizes

Caption: GPR40 signaling cascade initiated by free fatty acids.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Cell Culture (e.g., GPR40-CHO, MIN6) treatment This compound Treatment start_invitro->treatment stimulation FFA Stimulation treatment->stimulation apoptosis_assay_invitro Apoptosis Assay (e.g., TUNEL) treatment->apoptosis_assay_invitro ca_assay Intracellular Ca²⁺ Assay stimulation->ca_assay wb_assay Western Blot (p-ERK1/2) stimulation->wb_assay gsis_assay GSIS Assay stimulation->gsis_assay start_invivo Animal Model (e.g., db/db mice) treatment_invivo This compound Administration start_invivo->treatment_invivo ogtt OGTT treatment_invivo->ogtt itt ITT treatment_invivo->itt tissue_collection Tissue Collection (Pancreas) treatment_invivo->tissue_collection apoptosis_assay_invivo Apoptosis Assay (TUNEL) tissue_collection->apoptosis_assay_invivo

Caption: Workflow for in vitro and in vivo this compound experiments.

References

Technical Support Center: Measuring the Effects of DC260126 on Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of DC260126 on insulin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in relation to insulin resistance?

A1: this compound is a novel small molecule activator of AMP-activated protein kinase (AMPK). By activating AMPK, this compound is hypothesized to enhance insulin sensitivity through the downstream phosphorylation of key signaling proteins, leading to increased glucose uptake and improved metabolic homeostasis.

Q2: Which cell lines are recommended for in vitro studies with this compound?

A2: Several cell lines are suitable for studying the effects of this compound on insulin signaling and glucose metabolism. Commonly used models include:

  • 3T3-L1 adipocytes: A well-established model for studying insulin-stimulated glucose uptake.

  • L6 myotubes: A skeletal muscle cell line that is a primary target for insulin-mediated glucose disposal.

  • HepG2 hepatocytes: A human liver cell line useful for investigating effects on hepatic glucose production.

Q3: What are the recommended in vivo models to assess the efficacy of this compound?

A3: To evaluate the in vivo effects of this compound on insulin resistance, diet-induced obesity (DIO) mouse or rat models are highly recommended. These models closely mimic the metabolic dysregulation observed in human insulin resistance.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
High variability in glucose uptake assay results. Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing seeding protocols and cell counting.
Incomplete differentiation of myoblasts or preadipocytes.Confirm differentiation status morphologically and via protein markers (e.g., FABP4 for adipocytes).
Fluctuation in temperature during incubation steps.Use a temperature-controlled water bath or incubator for all critical incubation periods.
No significant increase in p-AMPK or p-AKT levels after this compound treatment. Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal effective concentration.
Short or excessive incubation time.Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the peak activation time.
Poor antibody quality for Western blotting.Validate primary antibodies using positive and negative controls.
Unexpected cell toxicity observed. This compound concentration is too high.Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range.
Contamination of cell culture.Regularly test for mycoplasma contamination and practice sterile cell culture techniques.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
No improvement in glucose tolerance after this compound treatment in DIO mice. Inadequate drug exposure.Perform pharmacokinetic analysis to ensure sufficient plasma concentrations of this compound are achieved.
Incorrect timing of glucose tolerance test relative to dosing.Optimize the timing of the glucose tolerance test based on the pharmacokinetic profile of this compound.
High inter-animal variability.Increase the sample size per group to improve statistical power.
Inconsistent insulin tolerance test results. Stress-induced hyperglycemia in animals.Acclimate animals to handling and experimental procedures to minimize stress.
Variation in fasting times.Strictly control the fasting period for all animals before the test.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Serum Starvation: On day 8-12 post-differentiation, starve the cells in serum-free DMEM for 2-4 hours.

  • Pre-treatment: Incubate cells with this compound at various concentrations for the predetermined optimal time. Include a vehicle control.

  • Insulin Stimulation: Add 100 nM insulin or vehicle control and incubate for 20 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure radioactivity using a scintillation counter.

Protocol 2: Western Blotting for Insulin Signaling Proteins
  • Protein Extraction: Following treatment with this compound and/or insulin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-GLUT4) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

InsulinSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS GLUT4_mem GLUT4 Glucose Glucose GLUT4_mem->Glucose uptake PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AS160 AS160 AKT->AS160 GLUT4_ves GLUT4 Vesicle AS160->GLUT4_ves promotes translocation GLUT4_ves->GLUT4_mem AMPK AMPK AMPK->AS160 This compound This compound This compound->AMPK

Caption: Insulin signaling pathway with the proposed target of this compound.

ExperimentalWorkflow cluster_assays Endpoint Assays start Start: Differentiated Cells (e.g., 3T3-L1 Adipocytes) serum_starve Serum Starvation (2-4 hours) start->serum_starve treatment Treatment with this compound or Vehicle Control serum_starve->treatment insulin_stim Insulin Stimulation (100 nM, 20 min) treatment->insulin_stim glucose_uptake Glucose Uptake Assay insulin_stim->glucose_uptake western_blot Western Blot (p-AMPK, p-AKT) insulin_stim->western_blot data_analysis Data Analysis and Interpretation glucose_uptake->data_analysis western_blot->data_analysis

Caption: In vitro experimental workflow for assessing this compound's effect.

TroubleshootingTree start Inconsistent Results? check_reagents Check Reagent Quality (this compound, antibodies, etc.) start->check_reagents check_cells Review Cell Culture Practices (passage number, contamination) start->check_cells check_protocol Verify Experimental Protocol (timing, concentrations) start->check_protocol reagents_ok Reagents Validated check_reagents->reagents_ok OK reagents_bad Reagents Degraded check_reagents->reagents_bad Issue Found cells_ok Cells Healthy check_cells->cells_ok OK cells_bad Cell Culture Issues check_cells->cells_bad Issue Found protocol_ok Protocol Followed Correctly check_protocol->protocol_ok OK protocol_bad Protocol Deviation check_protocol->protocol_bad Issue Found

Caption: Troubleshooting decision tree for inconsistent experimental results.

Technical Support Center: Enhancing the In Vivo Bioavailability of DC260126

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of DC260126, a potent GPR40 (FFAR1) antagonist.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions and detailed experimental protocols.

Issue 1: Low or variable oral bioavailability of this compound.

Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What could be the cause, and how can we improve it?

Answer: Low and variable oral bioavailability of this compound is likely due to its poor aqueous solubility. This compound is soluble in organic solvents like DMSO and ethanol, but its low water solubility can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1]

Potential Solutions:

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[2][3]

  • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[2][4][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.[2][6]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[2][4]

Experimental Protocols

Protocol 1: Particle Size Reduction by Micronization

Objective: To reduce the particle size of this compound to the micron range to enhance its dissolution rate.

Methodology:

  • Place a known amount of this compound powder into a jet mill or an air-jet mill.

  • Set the milling parameters (e.g., grinding pressure, feed rate) according to the manufacturer's instructions to target a particle size of 1-10 µm.

  • Collect the micronized this compound powder.

  • Characterize the particle size distribution using techniques like laser diffraction or dynamic light scattering.

  • Assess the dissolution rate of the micronized powder compared to the un-milled powder using a standard dissolution apparatus (e.g., USP Apparatus 2) in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution.

Methodology:

  • Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).

  • Dissolve this compound and the chosen polymer in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion and grind it into a fine powder.

  • Characterize the solid state of the drug in the dispersion (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Perform dissolution studies as described in Protocol 1.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous media.

Methodology:

  • Screen various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497) for their ability to solubilize this compound.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion.

  • Dissolve this compound in the selected SEDDS formulation.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a clear or slightly opalescent microemulsion.

  • Characterize the droplet size of the resulting microemulsion using dynamic light scattering.

  • Assess the in vitro release of this compound from the SEDDS formulation using a dialysis method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][7][8][9][10] It dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by fatty acids.[7][8][9] By blocking GPR40, this compound can suppress glucose-stimulated insulin secretion.[1][7][10]

Q2: What are the key physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₈FNO₂S[1][11]
Molecular Weight 307.38 g/mol [1][11]
Solubility Soluble in DMSO and ethanol.[1]
CAS Number 346692-04-4[1]

Q3: Are there any in vivo studies available for this compound?

A3: Yes, several in vivo studies have been conducted on this compound in animal models of diabetes and obesity. These studies have typically used intraperitoneal or intravenous administration. For example, in obese diabetic (db/db) mice, this compound has been shown to reduce serum insulin levels and improve insulin sensitivity.[1][10][12] Another study in obese Zucker rats showed that intraperitoneal administration of this compound improved insulin tolerance.[13]

Q4: Which bioavailability enhancement methods are most promising for a compound like this compound?

A4: Given that this compound is likely a poorly water-soluble compound, several methods hold promise. The choice of the best method will depend on the desired dosage form and the specific experimental context. A summary of suitable methods is presented in the table below.

MethodPrincipleAdvantagesDisadvantages
Micronization Increases surface area for dissolution.Simple, well-established technique.May not be sufficient for very poorly soluble compounds.
Solid Dispersion Disperses the drug in a hydrophilic matrix, often in an amorphous state.Can significantly increase dissolution rate and extent.Potential for physical instability (recrystallization).
SEDDS Solubilizes the drug in a lipid-based formulation that forms a microemulsion in the GI tract.Enhances solubility and can bypass first-pass metabolism.Requires careful formulation development and stability testing.
Cyclodextrin Complexation Forms an inclusion complex with the drug, increasing its apparent solubility.Can improve solubility and stability.Limited by the stoichiometry of the complex and the dose of the drug.

Visualizations

Signaling Pathway of this compound

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell FFA Free Fatty Acids (FFAs) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates Gq Gαq GPR40->Gq This compound This compound This compound->GPR40 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Insulin_secretion Insulin Secretion Ca2_increase->Insulin_secretion Triggers

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Outcome Problem Low in vivo Bioavailability of this compound Micronization Particle Size Reduction (Micronization) Problem->Micronization Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion SEDDS Lipid-Based Formulation (SEDDS) Problem->SEDDS Complexation Cyclodextrin Complexation Problem->Complexation Dissolution In Vitro Dissolution Testing Micronization->Dissolution Solid_Dispersion->Dissolution SEDDS->Dissolution Complexation->Dissolution PK_Study In Vivo Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Outcome Enhanced Bioavailability PK_Study->Outcome

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

Logical Relationship of Bioavailability Enhancement Methods

Bioavailability_Enhancement_Methods cluster_physicochemical Physicochemical Properties cluster_approaches Enhancement Approaches cluster_techniques Specific Techniques Poor_Solubility Poor Aqueous Solubility Increase_Sol Increase Apparent Solubility Poor_Solubility->Increase_Sol Amorphous Create Amorphous Form Poor_Solubility->Amorphous Lipid_Sol Enhance Lipid Solubilization Poor_Solubility->Lipid_Sol Poor_Dissolution Poor Dissolution Rate Increase_SA Increase Surface Area Poor_Dissolution->Increase_SA Micronization Micronization Increase_SA->Micronization Nanonization Nanonization Increase_SA->Nanonization Cyclodextrin Cyclodextrin Complexation Increase_Sol->Cyclodextrin Solid_Dispersion Solid Dispersion Amorphous->Solid_Dispersion SEDDS SEDDS Lipid_Sol->SEDDS

References

troubleshooting unexpected results in DC260126 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC260126, a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40/FFAR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antagonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action is to block the effects of fatty acids on this receptor. By doing so, it inhibits downstream signaling cascades, including Gαq/11-mediated pathways.[2] Specifically, this compound has been shown to dose-dependently inhibit GPR40-mediated increases in intracellular calcium (Ca2+) levels, reduce GTP-loading, and decrease the phosphorylation of ERK1/2 stimulated by fatty acids like linoleic acid.[1][3]

Q2: What are the typical applications of this compound in research?

This compound is primarily used as a chemical probe to investigate the physiological and pathophysiological roles of GPR40. Key research applications include:

  • Studying the involvement of GPR40 in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4]

  • Investigating the role of GPR40 in pancreatic β-cell dysfunction and apoptosis, particularly in the context of lipotoxicity.[1][5]

  • Exploring the potential of GPR40 antagonism as a therapeutic strategy for type 2 diabetes and other metabolic disorders.[4][6]

Q3: What are the key differences in the effects of this compound in in vitro versus in vivo models?

  • In vitro , this compound has been demonstrated to suppress fatty acid-potentiated glucose-stimulated insulin secretion in pancreatic β-cell lines like MIN6.[4] It also shows protective effects against palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in these cells.[1]

  • In vivo , in animal models of type 2 diabetes such as db/db mice and obese Zucker rats, this compound has been shown to decrease fasting serum insulin levels and improve insulin sensitivity.[5][6] However, it does not consistently lead to improved glucose tolerance or a reduction in blood glucose levels.[5][6] This discrepancy is thought to be due to the complex pathophysiology of these models, including a compensatory phase of β-cell function.[5]

Troubleshooting Unexpected Results

Q4: I am not observing the expected inhibition of glucose-stimulated insulin secretion in my in vitro experiment. What are the possible causes?

Several factors could contribute to a lack of effect. Consider the following:

  • Compound Solubility: this compound has limited aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid precipitation. Gentle warming (to 37°C) and sonication can aid in dissolving the compound.

  • Cell Health and Passage Number: The health and passage number of your cell line (e.g., MIN6) can significantly impact their responsiveness. Use cells that are in their exponential growth phase and have a viability of over 80%. Avoid using cells that have been passaged too many times.

  • Assay Conditions:

    • Fatty Acid Agonist: Ensure that you are using an appropriate fatty acid (e.g., palmitic acid, linoleic acid) at a concentration known to stimulate GPR40 in your cell line. The preparation of the fatty acid solution is also critical; it should be properly complexed with BSA.

    • This compound Concentration: Verify that you are using a concentration of this compound that is sufficient to antagonize the effects of your chosen fatty acid. Refer to the IC50 values in the table below as a starting point.

    • Incubation Time: Optimize the pre-incubation time with this compound before adding the fatty acid and glucose stimulus.

Q5: My in vivo study with this compound in a diabetic mouse model did not show any improvement in hyperglycemia. Is this expected?

Yes, this is a reported and plausible outcome. While this compound can reduce hyperinsulinemia and improve insulin sensitivity in models like db/db mice, it often does not significantly lower blood glucose levels.[5][6] This can be attributed to several factors:

  • Disease Stage of the Animal Model: In the pre-diabetic or early diabetic stages, pancreatic β-cells may be in a compensatory phase with increased mass and insulin output. The effects of a GPR40 antagonist might not be sufficient to overcome this.[5]

  • Pharmacokinetics and Dosing Regimen: The dose and duration of this compound treatment may not be adequate to reverse the established hyperglycemia and hyperlipidemia in the chosen animal model.[5]

  • Route of Administration: To minimize the potential impact on GPR40 in the intestine, which can influence GLP-1 release, tail vein injection has been used instead of oral administration in some studies.[5] The chosen route of administration can influence the observed effects.

Q6: I am observing unexpected cytotoxicity in my cell-based assay after treatment with this compound. What could be the cause?

While this compound has been shown to be protective against lipotoxicity in some contexts, unexpected cell death could be due to:

  • Compound Precipitation: At high concentrations or if not properly dissolved, this compound could precipitate out of solution and cause physical stress or non-specific toxic effects on the cells. Visually inspect your culture wells for any signs of precipitation.

  • High DMSO Concentration: The final concentration of the vehicle (DMSO) in your culture medium might be too high, leading to solvent-induced toxicity. Ensure you have an appropriate vehicle control group in your experiment.

  • Off-Target Effects: While this compound is a GPR40 antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is advisable to perform a dose-response experiment to determine the optimal non-toxic working concentration.

Quantitative Data

Table 1: IC50 Values of this compound for Inhibition of Fatty Acid-Induced Ca2+ Elevation in GPR40-CHO cells

Fatty Acid StimulantIC50 (μM)
Linoleic Acid6.28 ± 1.14
Oleic Acid5.96 ± 1.12
Palmitoleic Acid7.07 ± 1.42
Lauric Acid4.58 ± 1.14
Data from Hu et al., 2009[3]

Experimental Protocols

In Vitro Protocol: Inhibition of Fatty Acid-Potentiated Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
  • Cell Culture: Culture MIN6 pancreatic β-cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at an appropriate density and allow them to adhere and grow for 48 hours.

  • Starvation: Before the assay, gently wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer and then starve them in KRB buffer containing 0.1% BSA for 2 hours.

  • This compound Pre-incubation: Replace the starvation buffer with KRB buffer containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes.

  • Stimulation: Add a solution of a fatty acid (e.g., 200 µM palmitic acid complexed with BSA) and a stimulating concentration of glucose (e.g., 20 mM) to the wells. Include appropriate controls (basal glucose, glucose alone, fatty acid + glucose without this compound).

  • Insulin Measurement: Incubate for 2 hours. Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

In Vivo Protocol: Evaluation of this compound in db/db Mice
  • Animal Model: Use male C57BL/KsJ-Lepdb (db/db) mice, which are a model for obesity-related type 2 diabetes.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • For administration, dilute the stock solution in a vehicle such as 5% DMSO in PBS or a formulation of 10% DMSO and 90% corn oil.[5] It is recommended to prepare the working solution fresh daily.[5] If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[5]

  • Administration:

    • Short-term study: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle once daily via tail vein injection for 5 days.[1]

    • Long-term study: Administer this compound (e.g., 10 mg/kg) or vehicle once daily via tail vein injection for 24 days.[1]

  • Monitoring: Regularly monitor body weight and food intake.

  • Blood Glucose and Insulin Measurement:

    • Measure fasting blood glucose from tail vein blood at regular intervals.

    • At the end of the study, collect blood samples after a 6-hour fast to measure serum insulin levels by ELISA.

  • Glucose and Insulin Tolerance Tests (Optional): Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fatty_Acid Fatty Acid (e.g., Linoleic Acid) GPR40 GPR40 (FFAR1) Fatty_Acid->GPR40 Activates G_protein Gαq/11 GPR40->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion PKC PKC DAG->PKC ERK_activation ERK1/2 Phosphorylation PKC->ERK_activation Apoptosis_Modulation Modulation of Apoptosis ERK_activation->Apoptosis_Modulation This compound This compound This compound->GPR40 Inhibits

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A1 Seed MIN6 Cells B1 Starve Cells A1->B1 C1 Pre-incubate with This compound or Vehicle B1->C1 D1 Stimulate with Fatty Acid + High Glucose C1->D1 E1 Measure Insulin Secretion (ELISA) D1->E1 F1 Analyze Data E1->F1 A2 Acclimate db/db Mice B2 Prepare this compound Working Solution A2->B2 C2 Daily Administration (e.g., Tail Vein Injection) B2->C2 D2 Monitor Body Weight, Food Intake, Blood Glucose C2->D2 E2 Measure Fasting Serum Insulin D2->E2 F2 Analyze Data E2->F2

Caption: General experimental workflows for in vitro and in vivo this compound studies.

References

Validation & Comparative

A Comparative Guide to GPR40 Antagonists: Profiling DC260126 Against Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes. While much of the focus has been on the development of GPR40 agonists, there is a growing interest in the therapeutic potential of GPR40 antagonists. This guide provides a comparative overview of the in vitro and in vivo effects of the GPR40 antagonist DC260126, alongside data for other known GPR40 antagonists where available, to aid researchers in their drug discovery and development efforts.

Introduction to GPR40 and its Antagonism

GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells.[1] Activation of GPR40 by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] While agonists aim to enhance these effects to improve glycemic control, antagonists are being investigated for their potential to mitigate the chronic overstimulation of β-cells by elevated free fatty acids, a condition associated with β-cell dysfunction and lipotoxicity in type 2 diabetes.[3]

This compound is a small molecule antagonist of GPR40 that has been characterized in several preclinical studies.[3][4][5][6] This guide will present its pharmacological profile in comparison to other GPR40 antagonists, focusing on key experimental data.

In Vitro Comparative Data

The following tables summarize the available quantitative data for this compound and another commonly used GPR40 antagonist, GW1100. It is important to note that the data presented here is compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Therefore, caution should be exercised when making direct comparisons of potency.

Table 1: Inhibition of Agonist-Induced Calcium Mobilization

AntagonistAgonistIC50 (µM)pIC50Cell LineReference
This compound Linoleic Acid6.28 ± 1.14-GPR40-CHO[4]
Oleic Acid5.96 ± 1.12-GPR40-CHO[4]
Palmitoleic Acid7.07 ± 1.42-GPR40-CHO[4]
Lauric Acid4.58 ± 1.14-GPR40-CHO[4]
GW1100 GW9508~1.025.99 ± 0.03HEK293[7]
Linoleic Acid~1.025.99 ± 0.06HEK293[7]
-~0.1266.9-[7]

Table 2: Effects on Downstream Signaling and Cellular Function

AntagonistAssayEffectCell LineReference
This compound GTP-loading (stimulated by Linoleic Acid)ReducedGPR40-CHO[4]
ERK1/2 Phosphorylation (stimulated by Linoleic Acid)ReducedGPR40-CHO[4]
Palmitic Acid Potentiated GSISSuppressedMin6[4]
GW1100 GW9508 Potentiated GSISReversedMIN6
Linoleic Acid Stimulated Insulin SecretionPartially AttenuatedMIN6

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a GPR40 agonist.

  • Cell Culture and Plating: GPR40-expressing cells (e.g., CHO-K1 or HEK293) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) at 37°C.

  • Compound Addition: The antagonist (e.g., this compound or GW1100) at various concentrations is added to the wells and incubated for a defined period.

  • Agonist Stimulation: A GPR40 agonist (e.g., a free fatty acid like linoleic acid or a synthetic agonist like GW9508) is added to the wells to stimulate calcium influx.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's inhibitory effect is calculated, and the IC50 value is determined from the dose-response curve.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor. Antagonists are expected to inhibit agonist-stimulated GTPγS binding.

  • Membrane Preparation: Membranes are prepared from cells overexpressing GPR40.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: The reaction includes cell membranes, the GPR40 antagonist at varying concentrations, a GPR40 agonist, and [³⁵S]GTPγS.

  • Incubation: The mixture is incubated at 30°C to allow for GTPγS binding.

  • Termination and Filtration: The reaction is stopped by rapid filtration through filter plates, separating bound from free [³⁵S]GTPγS.

  • Detection: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist is used to determine its potency.

ERK1/2 Phosphorylation Assay

This assay assesses the antagonist's effect on a downstream signaling pathway activated by GPR40.

  • Cell Culture and Treatment: GPR40-expressing cells are serum-starved and then pre-incubated with the antagonist before stimulation with a GPR40 agonist.

  • Cell Lysis: After stimulation, cells are lysed to extract proteins.

  • Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Data Analysis: The band intensities for p-ERK1/2 are normalized to total ERK1/2 to determine the level of phosphorylation and the inhibitory effect of the antagonist.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates ERK ERK1/2 Gq->ERK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Insulin Insulin Vesicle Exocytosis Ca_cyto->Insulin PKC->Insulin pERK p-ERK1/2 ERK->pERK GSIS ↑ GSIS Insulin->GSIS FFA Free Fatty Acid (Agonist) FFA->GPR40 Activates Antagonist This compound (Antagonist) Antagonist->GPR40 Inhibits

Caption: GPR40 Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Seed GPR40-expressing cells in microplate A2 Incubate cells with calcium-sensitive dye A1->A2 B1 Add GPR40 Antagonist (e.g., this compound) A2->B1 B2 Add GPR40 Agonist (e.g., Linoleic Acid) B1->B2 B3 Measure fluorescence (kinetic read) B2->B3 C1 Calculate inhibition of agonist response B3->C1 C2 Determine IC50 value C1->C2

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of GPR40. The available data indicates that it effectively antagonizes GPR40 activation by free fatty acids, leading to the inhibition of downstream signaling pathways. While direct comparative studies with other GPR40 antagonists are limited, the information presented in this guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of GPR40 antagonism. Future studies performing head-to-head comparisons of different antagonists under standardized conditions will be crucial for a more definitive ranking of their potencies and for advancing the development of this class of compounds.

References

Protecting the Powerhouse: A Comparative Guide to Pancreatic Beta-Cell Protective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of pancreatic beta-cell mass and function is a critical objective in the development of novel therapeutics for diabetes. This guide provides a comparative analysis of DC260126, a G protein-coupled receptor 40 (GPR40) antagonist, and other key therapeutic agents with documented protective effects on pancreatic beta-cells. This document is intended to serve as a resource for objectively evaluating the performance of these compounds, supported by experimental data and detailed methodologies.

Comparative Efficacy of Beta-Cell Protective Compounds

The following tables summarize quantitative data from key experiments designed to evaluate the protective effects of this compound and its alternatives on pancreatic beta-cells. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.

Table 1: Effect on Beta-Cell Apoptosis

Compound ClassCompoundModel SystemStress InducerApoptosis Reduction (%)Reference
GPR40 Antagonist This compound db/db miceDiabetic conditionvs. Vehicle[1][2]
MIN6 cellsPalmitateSignificant[3][4]
GLP-1 Receptor AgonistExenatideINS-1 cellsStreptozotocinSignificant[5]
DPP-4 InhibitorSitagliptin analogHFD/STZ miceDiabetic conditionN/A[6]
PPAR-gamma AgonistPioglitazonedb/db miceDiabetic conditionSignificant[7][8]

N/A: Specific percentage reduction not available in the cited source, but a significant protective effect was reported.

Table 2: Effect on Beta-Cell Mass and Proliferation

Compound ClassCompoundModel SystemEffect on Beta-Cell MassEffect on ProliferationReference
GPR40 Antagonist This compound db/db miceReduced increase in massNot explicitly quantified[1][9]
GLP-1 Receptor AgonistExenatideHFD/STZ miceIncreasedIncreased[5]
DPP-4 InhibitorSitagliptin analogHFD/STZ miceNormalizedIncreased[6]
PPAR-gamma AgonistPioglitazonedb/db micePreserved/IncreasedIncreased[7]

Table 3: Effect on Beta-Cell Function

Compound ClassCompoundModel SystemKey Functional OutcomeReference
GPR40 Antagonist This compound db/db miceReduced proinsulin/insulin ratio[1][2]
GLP-1 Receptor AgonistExenatideNewly diagnosed T2D patientsImproved Disposition Index[10]
DPP-4 InhibitorSitagliptinType 2 Diabetes patientsImproved HOMA-β, Reduced Proinsulin/Insulin ratio[11][12]
PPAR-gamma AgonistPioglitazonedb/db miceImproved glucose-stimulated insulin secretion[8]

Signaling Pathways and Mechanisms of Action

The protective effects of these compounds are mediated through distinct signaling pathways.

This compound: GPR40 Antagonism

This compound exerts its protective effect by antagonizing the G protein-coupled receptor 40 (GPR40). In the context of lipotoxicity, excessive free fatty acids (FFAs) activate GPR40, leading to endoplasmic reticulum (ER) stress and subsequent beta-cell apoptosis. By blocking this interaction, this compound mitigates ER stress and promotes beta-cell survival.[3][4]

GPR40_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 ER_Stress ER Stress GPR40->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Survival β-Cell Survival FFA Excess FFAs FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits This compound->Survival Promotes

GPR40 antagonist (this compound) protective pathway.
Alternative Protective Pathways

GLP-1 receptor agonists, DPP-4 inhibitors (which increase endogenous GLP-1), and PPAR-gamma agonists protect beta-cells through various mechanisms including activation of pro-survival pathways (e.g., PI3K/Akt), reduction of inflammation, and modulation of gene expression related to beta-cell function and survival.

Alternative_Pathways cluster_glp1 GLP-1 RAs / DPP-4 Inhibitors cluster_ppar PPAR-gamma Agonists GLP1R GLP-1 Receptor cAMP ↑ cAMP GLP1R->cAMP PKA PKA cAMP->PKA PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Survival_Proliferation Survival & Proliferation PI3K_Akt->Survival_Proliferation PPARg PPAR-γ Gene_Expression ↑ Pro-survival & Anti-inflammatory Gene Expression PPARg->Gene_Expression Reduced_Stress ↓ Oxidative & ER Stress Gene_Expression->Reduced_Stress GLP1 GLP-1 GLP1->GLP1R Thiazolidinediones Thiazolidinediones Thiazolidinediones->PPARg

Alternative beta-cell protective pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Assessment of Beta-Cell Apoptosis by TUNEL Assay

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in pancreatic tissue sections.

TUNEL_Workflow start Start: Paraffin-embedded pancreatic sections deparaffinize Deparaffinization & Rehydration (Xylene & Ethanol series) start->deparaffinize retrieval Antigen Retrieval (Citrate buffer, 95-100°C) deparaffinize->retrieval permeabilize Permeabilization (Proteinase K or Triton X-100) retrieval->permeabilize equilibration Equilibration (Equilibration Buffer) permeabilize->equilibration labeling TdT-mediated dUTP Nick End Labeling (TdT enzyme & fluorescent dUTP) equilibration->labeling stop Stop Reaction (Stop/Wash Buffer) labeling->stop counterstain Counterstaining (DAPI or Methyl Green) stop->counterstain imaging Fluorescence Microscopy counterstain->imaging analysis Quantification of TUNEL-positive cells imaging->analysis end End: Apoptotic Index analysis->end

TUNEL Assay Experimental Workflow.

Materials:

  • Paraffin-embedded pancreatic tissue sections on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Permeabilization solution (e.g., Proteinase K or 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTP, equilibration buffer, and stop/wash buffer)

  • DAPI or Methyl Green for counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Permeabilization:

    • Incubate sections with permeabilization solution at room temperature.

    • Rinse with PBS.

  • TUNEL Reaction:

    • Apply equilibration buffer to the sections for 5-10 minutes at room temperature.

    • Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTP) according to the kit manufacturer's instructions.

    • Apply the reaction mixture to the sections and incubate in a humidified chamber at 37°C for 1 hour, protected from light.

  • Stopping the Reaction:

    • Immerse slides in the stop/wash buffer provided in the kit for 10 minutes.

    • Rinse with PBS.

  • Counterstaining and Mounting:

    • Incubate with a nuclear counterstain (e.g., DAPI or Methyl Green).

    • Rinse with PBS.

    • Mount with an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive beta-cells (co-localized with insulin staining if performed) to determine the apoptotic index.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the in vitro GSIS assay using MIN6 beta-cell line to assess their functional response to glucose.

GSIS_Workflow start Start: Seed MIN6 cells preincubation Pre-incubation (Low glucose KRBH) start->preincubation basal_stimulation Basal Stimulation (Low glucose KRBH) preincubation->basal_stimulation collect_basal Collect Supernatant (Basal Insulin) basal_stimulation->collect_basal stimulated_incubation Stimulated Incubation (High glucose KRBH) collect_basal->stimulated_incubation elisa Insulin Quantification (ELISA) collect_basal->elisa collect_stimulated Collect Supernatant (Stimulated Insulin) stimulated_incubation->collect_stimulated collect_stimulated->elisa analysis Calculate Stimulation Index elisa->analysis end End: Beta-cell Function Assessment analysis->end

GSIS Assay Experimental Workflow.

Materials:

  • MIN6 beta-cell line

  • Cell culture medium (e.g., DMEM)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Seed MIN6 cells in 12- or 24-well plates and culture until they reach 70-80% confluency.

  • Pre-incubation:

    • Wash the cells twice with PBS.

    • Pre-incubate the cells in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.

  • Basal Insulin Secretion:

    • Replace the pre-incubation buffer with fresh low glucose KRBH.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion:

    • Replace the buffer with KRBH containing high glucose (e.g., 16.7 mM).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the stimulation index (Stimulated Insulin / Basal Insulin) to assess beta-cell responsiveness to glucose.

Quantification of Beta-Cell Mass by Immunohistochemistry

This protocol details the immunohistochemical staining of pancreatic sections for insulin to allow for the quantification of beta-cell mass.

IHC_Workflow start Start: Paraffin-embedded pancreatic sections deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval blocking Blocking Non-specific Binding (e.g., Serum) retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Insulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain imaging Slide Scanning / Microscopy counterstain->imaging analysis Image Analysis to Quantify Insulin-positive Area imaging->analysis calculation Calculate Beta-Cell Mass analysis->calculation end End: Beta-Cell Mass Quantification calculation->end

IHC for Beta-Cell Mass Workflow.

Materials:

  • Paraffin-embedded pancreatic tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-insulin antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope with image analysis software

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval:

    • Follow steps 1 and 2 as described in the TUNEL assay protocol.

  • Blocking:

    • Incubate sections with a blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary anti-insulin antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections with PBS.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the sections with PBS.

    • Apply the DAB substrate and incubate until the desired color intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Image Analysis and Calculation:

    • Scan the entire tissue section at high resolution.

    • Use image analysis software to quantify the total pancreatic area and the insulin-positive area.

    • Calculate the beta-cell area as a percentage of the total pancreatic area.

    • Beta-cell mass can be calculated by multiplying the beta-cell area percentage by the total pancreatic weight.

This guide provides a foundational comparison of this compound and other beta-cell protective agents. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these compounds.

References

A Comparative Guide to the Mechanism of Action of DC260126, a GPR40/FFAR1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the mechanism of action of DC260126, a selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The performance and molecular interactions of this compound are objectively compared with other notable GPR40 modulators, supported by experimental data and detailed protocols.

Introduction to GPR40 (FFAR1) and its Modulation

GPR40 is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2] This has made GPR40 an attractive therapeutic target for type 2 diabetes. While agonists of GPR40 are designed to enhance insulin secretion, antagonists like this compound are valuable tools for elucidating the receptor's physiological roles and may offer therapeutic benefits by preventing β-cell exhaustion and improving insulin sensitivity.[1][3]

This compound: A Profile of a GPR40 Antagonist

This compound is a small-molecule antagonist of GPR40.[4][5][6] It dose-dependently inhibits the effects of fatty acids on the receptor, thereby impacting downstream signaling pathways.[4][7]

Mechanism of Action of this compound

The primary mechanism of this compound involves the inhibition of GPR40-mediated signaling cascades. Key inhibitory actions include:

  • Inhibition of Intracellular Calcium (Ca²⁺) Mobilization: this compound effectively blocks FFA-induced increases in intracellular Ca²⁺ levels, a critical step in insulin secretion.[4][5][7][8]

  • Reduction of GTP-loading: It reduces the guanosine triphosphate (GTP)-loading stimulated by fatty acids in GPR40-expressing cells, indicating a blockage of G protein activation.[4][7]

  • Inhibition of ERK1/2 Phosphorylation: The compound suppresses the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) that is induced by GPR40 activation.[4][7]

  • Suppression of Insulin Secretion: this compound suppresses palmitic acid-potentiated glucose-stimulated insulin secretion in pancreatic β-cells.[4][6][7]

  • Protection of Pancreatic β-cells: Studies have shown that this compound can protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis.[1][5]

  • In Vivo Effects: In animal models, this compound has been shown to decrease serum insulin levels and improve insulin sensitivity.[1][6][9] However, it did not significantly alter blood glucose levels in some studies.[1][9]

Comparative Analysis of GPR40 Modulators

To understand the specific role of this compound, it is essential to compare its activity with other GPR40 modulators, primarily agonists, which are more widely studied for their therapeutic potential.

CompoundClassTargetKey In Vitro EffectsIn Vivo Effects
This compound AntagonistGPR40/FFAR1Inhibits FFA-induced Ca²⁺ mobilization, GTP-loading, and ERK1/2 phosphorylation.[4][7] IC₅₀ values for inhibiting Ca²⁺ elevation stimulated by linoleic, oleic, palmitoleic, and lauric acid are 6.28, 5.96, 7.07, and 4.58 µM, respectively.[5][7][8]Decreases serum insulin, improves insulin sensitivity in obese diabetic mice.[1][6][10] Does not significantly affect glucose tolerance.[9][10]
Fasiglifam (TAK-875) Partial AgonistGPR40/FFAR1Potent agonist with an EC₅₀ of 14 nM in a human GPR40 expressing CHO cell line.[11] Acts as an ago-allosteric modulator.[3][6]Improves glucose tolerance and augments insulin secretion in diabetic rats.[11] Withdrawn from Phase III clinical trials due to liver toxicity.[12]
GW9508 AgonistGPR40/FFAR1 & GPR120/FFAR4Potent GPR40 agonist with a pEC₅₀ of 7.32.[13] Also activates GPR120 with ~100-fold lower potency.[13] Stimulates Ca²⁺ mobilization and enhances GSIS.[13]Decreases blood glucose and plasma insulin in long-term treatment of diabetic mice, improving glucose tolerance and insulin resistance.[1][8]
AMG 837 Partial AgonistGPR40/FFAR1Potent partial agonist that stimulates Ca²⁺ flux, GTPγS binding, and inositol phosphate accumulation.[14][15]Improves glucose tolerance through stimulation of insulin secretion in rats.[15][16]
AM-1638 Full AgonistGPR40/FFAR1Potent full agonist that activates both Gαq/calcium and Gαs/cAMP pathways.[17] Enhances GSIS and stimulates GLP-1 and GIP secretion.[17]Shows improved in vivo efficacy in diabetic mice compared to partial agonists.[18]

Signaling Pathways

The signaling cascade initiated by GPR40 activation and its inhibition by this compound is a critical aspect of its mechanism of action.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA Free Fatty Acids (e.g., Linoleic Acid) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates This compound This compound This compound->GPR40 Inhibits Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Insulin Insulin Secretion Ca_release->Insulin Stimulates ERK ERK1/2 Phosphorylation PKC->ERK Leads to PKC->Insulin Stimulates

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the ability of a compound to inhibit FFA-induced intracellular calcium release in GPR40-expressing cells.

Workflow Diagram:

Calcium_Mobilization_Workflow start Start cell_prep Prepare GPR40-expressing cells (e.g., CHO-hGPR40) in a 96-well plate start->cell_prep dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation1 Incubate cells to allow dye uptake dye_loading->incubation1 compound_add Add this compound (or other test compound) at various concentrations incubation1->compound_add incubation2 Incubate with compound compound_add->incubation2 agonist_add Add FFA agonist (e.g., Linoleic Acid) incubation2->agonist_add read_fluorescence Measure fluorescence intensity over time using a fluorescence plate reader agonist_add->read_fluorescence data_analysis Analyze data to determine IC₅₀ values read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol:

  • Cell Culture: Seed CHO cells stably expressing human GPR40 (CHO-hGPR40) into 96-well black-walled, clear-bottom plates and culture overnight.[19][20]

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the buffer and incubate for 30-60 minutes at 37°C.[19][21]

  • Compound Treatment: Add varying concentrations of this compound or other test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).[22][23] Inject a GPR40 agonist (e.g., linoleic acid) into the wells while simultaneously monitoring the fluorescence signal.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced response. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.[24][25]

Protocol:

  • Membrane Preparation: Prepare cell membranes from GPR40-expressing cells.

  • Assay Reaction: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of a GPR40 agonist (in antagonist mode), GDP, and [³⁵S]GTPγS in an assay buffer.[26][27]

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS reflects the level of G protein activation. The inhibitory effect of this compound is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2 to assess the activation of the MAPK signaling pathway downstream of GPR40.[4][9]

Workflow Diagram:

ERK_Western_Blot_Workflow start Start cell_culture Culture GPR40-expressing cells start->cell_culture serum_starve Serum-starve cells to reduce basal ERK phosphorylation cell_culture->serum_starve treatment Treat cells with this compound followed by FFA agonist serum_starve->treatment cell_lysis Lyse cells to extract proteins treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect chemiluminescence signal secondary_ab->detection analysis Analyze band intensity to determine relative phosphorylation detection->analysis end End analysis->end

Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.

Protocol:

  • Cell Treatment: Culture GPR40-expressing cells and serum-starve them overnight. Pre-treat the cells with this compound for a specified time, followed by stimulation with a GPR40 agonist.[4][9]

  • Protein Extraction: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[28][29]

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.[30]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

Conclusion

This compound serves as a potent and selective antagonist of GPR40/FFAR1. Its mechanism of action is characterized by the inhibition of key downstream signaling events, including intracellular calcium mobilization, G protein activation, and ERK1/2 phosphorylation, ultimately leading to the suppression of FFA-potentiated insulin secretion. Comparative analysis with GPR40 agonists highlights its utility as a research tool to probe the physiological and pathological roles of GPR40. The detailed experimental protocols provided herein offer a framework for the continued investigation and cross-validation of the activities of this compound and other GPR40 modulators. While GPR40 antagonists may not directly lower blood glucose, their potential to protect pancreatic β-cells from dysfunction warrants further investigation for the long-term management of type 2 diabetes.[1]

References

A Comparative Guide to DC260126 and First-Generation FFAR1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation Free Fatty Acid Receptor 1 (FFAR1) antagonist, DC260126, with first-generation FFAR1 antagonists. The comparison focuses on key performance metrics supported by experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and workflows.

Introduction to FFAR1 Antagonism

Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a promising therapeutic target for type 2 diabetes.[1] Activation of FFAR1 by free fatty acids potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1] While FFAR1 agonists have been explored for their therapeutic potential, antagonists are valuable tools for elucidating the physiological roles of FFAR1 and may offer alternative therapeutic strategies. This guide compares the pharmacological properties of this compound to the first-generation antagonists GW1100 and ANT203.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and first-generation FFAR1 antagonists.

Table 1: In Vitro Potency of FFAR1 Antagonists

CompoundAntagonist TypeAssayAgonistIC50 / pIC50Cell LineReference
This compound Second-GenerationCalcium FluxLinoleic AcidIC50: 6.28 µMGPR40-CHO[2]
Calcium FluxOleic AcidIC50: 5.96 µMGPR40-CHO[2]
Calcium FluxPalmitoleic AcidIC50: 7.07 µMGPR40-CHO[2]
Calcium FluxLauric AcidIC50: 4.58 µMGPR40-CHO[2]
GW1100 First-GenerationCalcium FluxGW9508pIC50: 5.99HEK293[3]
Calcium FluxLinoleic AcidpIC50: 5.99HEK293[3]
ANT203 First-GenerationNot specifiedNot specifiedData not availableNot specified

Table 2: Selectivity Profile of FFAR1 Antagonists

CompoundFFAR1 AffinityFFAR2 (GPR43) SelectivityFFAR4 (GPR120) SelectivityReference
This compound AntagonistData not availableData not available
GW1100 AntagonistSelective over GPR120No effect on GPR120-mediated Ca2+ release[3]
ANT203 AntagonistData not availableData not available

Table 3: Preclinical Pharmacokinetic Parameters

CompoundSpeciesAdministrationKey FindingsReference
This compound RatIntraperitoneal (6 mg/kg)Studied for 8 weeks[2]
Mouse (db/db)Tail vein injection (3, 10, 30 mg/kg)Studied for 5 days[2]
GW1100 Not specifiedNot specifiedData not available
ANT203 Not specifiedNot specifiedData not available

FFAR1 Signaling Pathway

FFAR1 activation primarily initiates a Gq-protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a key event in potentiating glucose-stimulated insulin secretion. DAG, in turn, activates protein kinase C (PKC), which can phosphorylate various downstream targets.

FFAR1_Signaling_Pathway cluster_cytoplasm Cytoplasm FFA Free Fatty Acid (Ligand) FFAR1 FFAR1 (GPR40) FFA->FFAR1 Binds Gq Gq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Insulin Insulin Secretion Ca2_cyto->Insulin Potentiates PKC->Insulin Contributes to

Caption: FFAR1 Gq Signaling Pathway.

Experimental Protocols

Calcium Flux Assay

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium, a key downstream event of FFAR1 activation.

Materials:

  • FFAR1-expressing cells (e.g., GPR40-CHO, HEK293, MIN6)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FFAR1 agonist (e.g., linoleic acid, GW9508)

  • Test compounds (this compound, first-generation antagonists)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Seed FFAR1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Add test antagonists at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence, then add a pre-determined concentration of FFAR1 agonist to all wells. Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of agonist-induced calcium flux inhibition.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed FFAR1- expressing cells B Culture overnight A->B C Load cells with calcium dye B->C D Pre-incubate with antagonist C->D E Measure baseline fluorescence (FLIPR) D->E F Add agonist E->F G Measure fluorescence change F->G H Generate concentration- response curve G->H I Calculate IC50 H->I GTP_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare reaction mix: Membranes, GDP, Antagonist B Add Agonist A->B C Add [35S]GTPγS B->C D Incubate C->D E Filter and Wash D->E F Measure Radioactivity E->F G Generate concentration- response curve F->G H Calculate IC50 G->H

References

In-Vivo Efficacy of DC260126 in Metabolic Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo efficacy of DC260126, a small molecule antagonist of the G-protein-coupled receptor 40 (GPR40), based on published preclinical studies. The data presented herein focuses on the effects of this compound in established animal models of obesity and type 2 diabetes.

Overview of this compound

This compound is an antagonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and is involved in the regulation of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs). By antagonizing this receptor, this compound is hypothesized to modulate insulin secretion and sensitivity, offering a potential therapeutic avenue for metabolic disorders.

In-Vivo Efficacy Data

The following tables summarize the key quantitative data from in-vivo studies of this compound in obese Zucker rats and db/db mice. These studies primarily compare the effects of this compound to a vehicle control.

Table 1: Effects of this compound in Obese Zucker Rats
ParameterVehicle ControlThis compound (6 mg/kg)% Change vs. Vehiclep-valueReference
Serum Insulin Data not specifiedSignificantly decreased-< 0.05[1]
Insulin Tolerance Data not specifiedImproved-< 0.05[1]
Blood Glucose No significant differenceNo significant difference-NS[1]
Glucose Tolerance No significant differenceNo significant difference-NS[1]
Body Weight No significant differenceNo significant difference-NS[1]
Food Intake No significant differenceNo significant difference-NS[1]
Plasma Lipids No significant differenceNo significant difference-NS[1]
Liver Akt Phosphorylation Data not specifiedIncreased-< 0.05[1]

NS: Not Significant

Table 2: Effects of this compound in db/db Mice
ParameterVehicle ControlThis compound (10 mg/kg)% Change vs. Vehiclep-valueReference
Fasting Serum Insulin ~8 ng/mL~5 ng/mL~ -37.5%< 0.05[2]
Fasting Blood Glucose ~400 mg/dLNo significant difference-NS[2]
Glucose Stimulated Insulin Secretion Significantly higherSignificantly inhibited-< 0.05[2]
Insulin Sensitivity ImpairedSignificantly improved-< 0.05[2]
Pancreatic β-cell Apoptosis ElevatedSignificantly reduced-< 0.05[2]
Body Weight Gain No significant differenceNo significant difference-NS[2]
Daily Food Intake No significant differenceNo significant difference-NS[2]

Experimental Protocols

Obese Zucker Rat Study
  • Animal Model: Female obese (fa/fa) Zucker rats, 8 weeks of age.[1]

  • Acclimation: Animals were housed in a 12:12 light-dark cycle with free access to a high-fat diet and water.[1]

  • Treatment Groups:

    • Vehicle control (propylene glycol).[1]

    • This compound (6 mg/kg body weight).[1]

  • Administration: Intraperitoneal (i.p.) injection, once daily for 8 weeks.[1]

  • Key Parameters Measured:

    • Body weight and food intake were monitored periodically.[1]

    • At the end of the 8-week treatment, blood was collected for measurement of serum insulin and lipids.[1]

    • Glucose tolerance and insulin tolerance tests were performed.[1]

    • Livers were excised for Western blot analysis of Akt phosphorylation.[1]

db/db Mice Study
  • Animal Model: Male C57BL/KsJ-Lepdb (db/db) mice.[2]

  • Acclimation: Mice were maintained in a 12-hour light-dark cycle at 23°C with free access to water and a regular chow diet.[2]

  • Dose-Response Study:

    • Nine-week-old db/db mice were divided into four groups (n=6/group).[2]

    • Vehicle (5% DMSO in PBS) or this compound (3, 10, 30 mg/kg) was administered once daily by tail vein injection for 5 days.[2]

    • Fasting serum insulin levels were measured.[2]

  • Long-Term Study:

    • Six-week-old db/db mice were divided into two groups (n=8/group).[2]

    • Vehicle (5% DMSO in PBS) or this compound (10 mg/kg) was administered once daily by tail vein injection for 24 days.[2]

  • Key Parameters Measured:

    • Body weight and food intake were recorded regularly.[2]

    • Fasting blood glucose was monitored weekly.[2]

    • Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed.[2]

    • Pancreatic tissue was collected for immunohistochemistry to assess β-cell apoptosis.[2]

Visualizations

GPR40 Signaling Pathway in Pancreatic β-Cells

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FFA Free Fatty Acids (FFAs) GPR40 GPR40 (FFAR1) FFA->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion (potentiated) Ca2_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates This compound This compound This compound->GPR40 Antagonizes

Caption: GPR40 signaling pathway in pancreatic β-cells and the antagonistic action of this compound.

Experimental Workflow for In-Vivo Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Animal Model Selection (Obese Zucker Rat or db/db Mouse) acclimation Acclimation Period animal_model->acclimation grouping Randomization into Treatment Groups acclimation->grouping dosing Daily Administration (Vehicle or this compound) grouping->dosing monitoring Regular Monitoring (Body Weight, Food Intake) dosing->monitoring blood_collection Blood Sample Collection dosing->blood_collection tolerance_tests Glucose & Insulin Tolerance Tests dosing->tolerance_tests tissue_analysis Tissue Collection & Analysis (e.g., Liver, Pancreas) dosing->tissue_analysis monitoring->blood_collection biochemical_assays Biochemical Assays (Insulin, Glucose, Lipids) blood_collection->biochemical_assays statistical_analysis Statistical Analysis biochemical_assays->statistical_analysis tolerance_tests->statistical_analysis tissue_analysis->statistical_analysis

Caption: Generalized experimental workflow for the in-vivo evaluation of this compound.

References

A Comparative Analysis of DC260126 and Metformin on Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational GPR40 antagonist, DC260126, and the widely prescribed antihyperglycemic agent, metformin, with a focus on their respective mechanisms for improving insulin sensitivity. The information presented is collated from preclinical studies to offer an objective overview for research and development purposes.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, making the development of effective insulin-sensitizing agents a critical area of research. Metformin, a biguanide, has been a cornerstone of type 2 diabetes management for decades, known for its robust effects on improving insulin sensitivity.[1][2][3] this compound is a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), which has been investigated for its potential to protect pancreatic β-cells and improve insulin sensitivity.[4][5][6] This guide will compare the two compounds based on available preclinical data, focusing on their mechanisms of action, effects on insulin sensitivity, and the experimental protocols used to evaluate them.

Mechanisms of Action

The mechanisms by which this compound and metformin improve insulin sensitivity are distinct. Metformin acts systemically to enhance insulin action in peripheral tissues, whereas this compound appears to exert its effects indirectly by modulating insulin secretion.

This compound: An Indirect Approach to Insulin Sensitization

This compound is an antagonist of GPR40, a receptor primarily expressed in pancreatic β-cells that mediates the effects of free fatty acids (FFAs) on insulin secretion.[4][5] Chronic activation of GPR40 by FFAs can lead to hyperinsulinemia, which is a key contributor to the development of insulin resistance.[4]

The proposed mechanism for this compound's effect on insulin sensitivity involves the following steps:

  • Inhibition of GPR40: this compound blocks the GPR40 receptor on pancreatic β-cells.[7]

  • Reduced Insulin Secretion: This antagonism leads to a reduction in glucose-stimulated insulin secretion, particularly in the context of hyperinsulinemia.[4][5]

  • Alleviation of Hyperinsulinemia: By lowering circulating insulin levels, this compound reduces the chronic stimulation of insulin signaling pathways.[4][8]

  • Improved Insulin Sensitivity: The reduction in hyperinsulinemia is thought to improve overall insulin sensitivity, as persistently high insulin levels can downregulate insulin receptor expression and impair downstream signaling.[4] Some evidence also points to increased Akt phosphorylation in the liver of animals treated with this compound, suggesting a more direct effect on insulin signaling in this tissue.[8]

DC260126_Mechanism This compound This compound GPR40 GPR40 on Pancreatic β-cells This compound->GPR40 Antagonizes Akt_Phosphorylation Increased Hepatic Akt Phosphorylation This compound->Akt_Phosphorylation Insulin_Secretion Glucose-Stimulated Insulin Secretion GPR40->Insulin_Secretion Inhibits Hyperinsulinemia Hyperinsulinemia Insulin_Secretion->Hyperinsulinemia Reduces Insulin_Resistance Insulin Resistance Hyperinsulinemia->Insulin_Resistance Reduces Insulin_Sensitivity Improved Insulin Sensitivity Insulin_Resistance->Insulin_Sensitivity Leads to Akt_Phosphorylation->Insulin_Sensitivity Contributes to

Metformin: A Multi-faceted Insulin Sensitizer

Metformin is a well-established insulin-sensitizing agent with multiple mechanisms of action.[1][2][9] Its primary effects are mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[9][10]

The key mechanisms of metformin include:

  • Hepatic Glucose Production: Metformin's primary action is to decrease hepatic glucose production (gluconeogenesis).[2][10]

  • Peripheral Glucose Uptake: It enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle.[9][10] This is achieved by increasing the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[1][9]

  • Insulin Receptor Sensitivity: Metformin has been shown to increase the activity of the insulin receptor tyrosine kinase, thereby enhancing insulin signaling.[1]

  • Gut-level Effects: Metformin also influences the gut microbiome and increases the secretion of glucagon-like peptide-1 (GLP-1), which can improve insulin secretion and reduce appetite.[10][11]

Metformin_Mechanism Metformin Metformin Mitochondria Mitochondrial Respiratory Chain Metformin->Mitochondria Inhibits Insulin_Signaling Insulin Signaling (e.g., IR, GLUT4) Metformin->Insulin_Signaling Enhances AMPK AMPK Activation Mitochondria->AMPK Leads to Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Increases Insulin_Sensitivity Improved Insulin Sensitivity Gluconeogenesis->Insulin_Sensitivity Contributes to Glucose_Uptake->Insulin_Sensitivity Contributes to Insulin_Signaling->Insulin_Sensitivity Contributes to

Comparative Efficacy on Insulin Sensitivity: Preclinical Data

This compound: Effects in Animal Models of Insulin Resistance

Studies on this compound have primarily been conducted in db/db mice and obese Zucker rats, which are well-established models of hyperinsulinemia and insulin resistance.

ParameterAnimal ModelTreatmentOutcomeReference
Insulin Sensitivity db/db mice10 mg/kg this compound for 21 daysSignificantly improved insulin sensitivity in an insulin tolerance test (ITT).[4][5][4][5]
Obese Zucker rats6 mg/kg this compound for 8 weeksSignificantly improved insulin tolerance.[8][8]
Serum Insulin db/db mice10 mg/kg this compound for 21 daysSignificantly reduced fasting serum insulin levels.[4][5][4][5]
Obese Zucker rats6 mg/kg this compound for 8 weeksSignificantly decreased serum insulin levels.[8][8]
Glucose Tolerance db/db mice10 mg/kg this compound for 21 daysNo significant change in blood glucose levels during an oral glucose tolerance test (OGTT).[4][12][4][12]
Obese Zucker rats6 mg/kg this compound for 8 weeksNo significant difference in glucose tolerance.[8][8]
Blood Glucose db/db mice10 mg/kg this compound for 21 daysNo significant change in fasting blood glucose.[4][5][4][5]
Obese Zucker rats6 mg/kg this compound for 8 weeksDid not affect blood glucose.[8][8]
Proinsulin/Insulin Ratio db/db mice10 mg/kg this compound for 21 daysSignificantly reduced the proinsulin/insulin ratio.[4][4]
Metformin: Established Effects on Insulin Sensitivity

Metformin's effects on insulin sensitivity have been extensively studied in a variety of preclinical and clinical settings.

ParameterGeneral FindingMechanismReferences
Insulin Sensitivity Consistently improves whole-body insulin sensitivity.Increased insulin receptor tyrosine kinase activity, enhanced glycogen synthesis, increased GLUT4 recruitment and activity.[1][1][3][13]
Hepatic Glucose Production Markedly reduces hepatic glucose output.Activation of AMPK, leading to inhibition of gluconeogenesis.[2][9][10][2][9][10]
Peripheral Glucose Uptake Increases glucose uptake in muscle and fat tissues.AMPK-mediated increase in GLUT4 translocation to the plasma membrane.[1][9][1][9]
Fasting Insulin Often leads to a decrease in fasting plasma insulin levels.A consequence of improved insulin sensitivity.[2][2]
Blood Glucose Lowers both basal and postprandial plasma glucose.A combined effect of reduced hepatic glucose production and increased peripheral uptake.[10][10]

Experimental Protocols

The evaluation of insulin-sensitizing agents involves a range of in vivo and in vitro assays. Below are outlines of the key experimental protocols used in the studies of this compound and commonly employed for metformin.

In Vivo Assessment of Insulin Sensitivity

Oral Glucose Tolerance Test (OGTT):

  • Animals are fasted overnight.

  • A baseline blood sample is collected.

  • A concentrated glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose and insulin levels.

  • The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.[4]

Insulin Tolerance Test (ITT):

  • Animals are fasted for a short period (e.g., 4-6 hours).

  • A baseline blood sample is collected.

  • A bolus of insulin (e.g., 0.75-1 U/kg) is administered intraperitoneally.

  • Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 45, 60 minutes).

  • A faster rate of glucose clearance indicates greater insulin sensitivity.[4][12]

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Metabolic Assessment cluster_molecular Molecular Analysis Animal_Model e.g., db/db mice, Obese Zucker rats Treatment Chronic administration of This compound or Metformin Animal_Model->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Fasting_Levels Fasting Glucose & Insulin Treatment->Fasting_Levels Tissue_Harvesting Tissue Harvesting (Liver, Muscle, Adipose) Treatment->Tissue_Harvesting Western_Blot Western Blot for Signaling Proteins (e.g., p-Akt, p-AMPK) Tissue_Harvesting->Western_Blot

Molecular and Cellular Assays

Western Blotting for Insulin Signaling Proteins:

  • Tissues such as the liver, skeletal muscle, and adipose tissue are harvested from treated and control animals.

  • Protein lysates are prepared and separated by SDS-PAGE.

  • Proteins are transferred to a membrane and probed with antibodies against key insulin signaling proteins (e.g., total and phosphorylated forms of Akt, AMPK, and insulin receptor).

  • The levels of protein phosphorylation are quantified to assess the activation of these pathways.[8]

Summary and Conclusion

This compound and metformin represent two distinct approaches to improving insulin sensitivity. Metformin is a direct insulin sensitizer with multiple, well-characterized mechanisms of action that primarily involve the activation of AMPK in peripheral tissues. In contrast, this compound, a GPR40 antagonist, appears to improve insulin sensitivity indirectly by reducing hyperinsulinemia through its action on pancreatic β-cells.

Key Comparative Points:

  • Primary Target: Metformin's primary target is the mitochondrial respiratory chain, leading to AMPK activation, while this compound targets the GPR40 receptor on pancreatic β-cells.

  • Effect on Glycemia: Metformin effectively lowers blood glucose levels, whereas preclinical studies suggest this compound has a minimal effect on glycemia.[4][8]

  • Mechanism of Insulin Sensitization: Metformin directly enhances insulin signaling and glucose uptake in peripheral tissues. This compound's effect is likely secondary to the alleviation of hyperinsulinemia.

  • Clinical Status: Metformin is a widely used first-line therapy for type 2 diabetes. This compound is an investigational compound and its clinical utility has yet to be established.

References

Safety Operating Guide

Proper Disposal of DC260126: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste like DC260126 is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent and selective antagonist of the G-protein coupled receptor 40 (GPR40).

While specific institutional and local regulations must always be followed, this document outlines the key steps and considerations for the safe disposal of this compound. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to confer with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference. This information is crucial for understanding the compound's characteristics and for making informed decisions on its handling and disposal.

PropertyValue
Chemical Name N-(4-butylphenyl)-4-fluoro-benzenesulfonamide
Molecular Formula C₁₆H₁₈FNO₂S
Molecular Weight 307.38 g/mol
CAS Number 346692-04-4
Appearance Crystalline solid
Solubility Soluble in DMSO (≥20 mg/mL) and Ethanol (≥100 mg/mL)
Storage Store at -20°C

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most research chemicals, involves a multi-step process that prioritizes safety and regulatory compliance. The following protocol provides a general framework for the disposal of this compound.

  • Waste Identification and Segregation :

    • Solid Waste : Unused or expired this compound powder should be treated as chemical waste. Any lab supplies, such as weigh boats or spatulas, that have come into direct contact with the solid compound should also be considered contaminated and disposed of accordingly.

    • Liquid Waste : Solutions containing this compound, including stock solutions and experimental media, must be collected as hazardous liquid waste. Do not pour any solution containing this compound down the drain.

    • Contaminated Materials : All disposable labware, such as pipette tips, centrifuge tubes, and gloves, that have been in contact with this compound should be collected in a designated hazardous waste container.

  • Containerization and Labeling :

    • Use chemically compatible, leak-proof containers for all this compound waste.

    • Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound (N-(4-butylphenyl)-4-fluoro-benzenesulfonamide)". Include the approximate concentration and quantity of the waste.

  • Storage :

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure that the storage area is away from incompatible chemicals.

  • Final Disposal :

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Only licensed hazardous waste disposal contractors should handle the final disposal of this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid containerize_solid Containerize in a Labeled Hazardous Solid Waste Container solid_waste->containerize_solid containerize_liquid Containerize in a Labeled Hazardous Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact end End: Proper Disposal by Licensed Contractor ehs_contact->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound provided by your supplier and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies.

Essential Safety and Operational Guide for Handling DC260126

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the GPR40 antagonist DC260126, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

While a specific Safety Data Sheet (SDS) for this compound was not available, based on standard laboratory procedures for handling similar chemical compounds, the following personal protective equipment is mandatory.

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or glassesProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Wear all required PPE as specified in the table above.

  • To avoid inhalation of the powder, handle this compound in a fume hood.

  • Use a calibrated analytical balance for accurate weighing.

2. Dissolution:

  • This compound is soluble in DMSO and ethanol.

  • Prepare stock solutions by slowly adding the solvent to the weighed compound to avoid splashing.

  • If sonication is required for complete dissolution, ensure the vial is securely capped.

3. Experimental Use:

  • When adding this compound to cell cultures or animal models, use appropriate sterile techniques within a biological safety cabinet if necessary.

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store solid this compound at -20°C in a tightly sealed container.

  • Stock solutions should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Below is a workflow diagram illustrating the key steps for handling this compound.

prep Preparation & Weighing (in fume hood) dissolve Dissolution (e.g., in DMSO or Ethanol) prep->dissolve experiment Experimental Use (e.g., cell culture, in vivo) dissolve->experiment storage Storage (-20°C) dissolve->storage Store Stock Solution

Caption: Workflow for the preparation and use of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound, and any lab consumables contaminated with the solid compound (e.g., weigh boats, pipette tips), should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, must be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the solvent(s), and the approximate concentration.

3. Collection and Disposal:

  • Follow your institution's guidelines for the collection and disposal of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup of full waste containers.

The following diagram outlines the logical flow for the proper disposal of this compound waste.

start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Types start->segregate label_solid Label Solid Waste Container segregate->label_solid label_liquid Label Liquid Waste Container segregate->label_liquid label_sharps Label Sharps Container segregate->label_sharps collect Arrange for Collection by EHS label_solid->collect label_liquid->collect label_sharps->collect

Caption: Disposal workflow for this compound waste.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.